molecular formula C8H22SSi2 B1360267 Bis(trimethylsilylmethyl) sulfide CAS No. 4712-51-0

Bis(trimethylsilylmethyl) sulfide

Cat. No.: B1360267
CAS No.: 4712-51-0
M. Wt: 206.5 g/mol
InChI Key: GISUCMFTNKRCPF-UHFFFAOYSA-N
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Description

Bis(trimethylsilylmethyl) sulfide is a useful research compound. Its molecular formula is C8H22SSi2 and its molecular weight is 206.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl(trimethylsilylmethylsulfanylmethyl)silane
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InChI

InChI=1S/C8H22SSi2/c1-10(2,3)7-9-8-11(4,5)6/h7-8H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISUCMFTNKRCPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CSC[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H22SSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60197046
Record name Silane, (thiobis(methylene))bis(thiomethyl-
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Molecular Weight

206.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

4712-51-0
Record name Silane, (thiobis(methylene))bis(thiomethyl-
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Record name Silane, (thiobis(methylene))bis(thiomethyl-
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Record name Bis(trimethylsilylmethyl) Sulfide
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Foundational & Exploratory

A Technical Guide to the Physical Properties and Applications of Bis(trimethylsilylmethyl) sulfide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of bis(trimethylsilylmethyl) sulfide, a key organosilicon reagent. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's core physical properties, reactivity, and practical applications, grounding all claims in verifiable data and established scientific principles.

Introduction and Strategic Importance

This compound, with the chemical formula C8H22SSi2, is a structurally distinct thioether characterized by two trimethylsilylmethyl groups linked to a central sulfur atom.[1][2] Its strategic value in modern organic synthesis stems from its function as a stable, manageable precursor to reactive sulfur-containing intermediates. Unlike its more volatile or hazardous counterparts, this compound offers a controlled method for introducing the thio-functional group, making it a valuable tool in the synthesis of complex molecules, including pharmaceutical intermediates. This guide will elucidate the fundamental properties that underpin its utility and provide insights into its practical application.

Molecular Structure

The molecule's architecture is fundamental to its reactivity. The presence of silicon atoms influences the electron density and reactivity of the adjacent methylene groups and the central sulfur atom.

Caption: 2D representation of this compound.

Core Physical and Chemical Properties

The utility of a reagent is directly dictated by its physical properties. These parameters influence storage conditions, solvent selection, reaction setup, and purification methods. The properties of this compound are summarized below.

PropertyValueSource(s)
IUPAC Name Thiobis(methylene)bis(trimethylsilane)[1][2]
CAS Number 4712-51-0[1][2]
Molecular Formula C₈H₂₂SSi₂[1][2]
Molecular Weight 206.50 g/mol [1][2]
Appearance Colorless liquid[3]
Odor Stench[4]
Boiling Point 88 °C @ 21 mmHg (28 hPa)[1][2]
Density 0.844 g/mL at 20 °C[1][2]
Refractive Index (n²⁰/D) 1.455[1][2]
Solubility Soluble in organic solvents like THF, toluene. Hydrolyzes in water.[5]
Functional Group Thioether[1][2]

Spectroscopic Profile

Spectroscopic analysis is essential for quality control and reaction monitoring. The expected spectral characteristics are as follows:

  • ¹H NMR: Two distinct singlets are expected. The protons of the six methyl groups attached to silicon (Si-(CH₃)₃) would appear as a sharp singlet, typically upfield. The four protons of the two methylene groups (-S-CH₂-Si-) would produce another singlet, shifted further downfield.

  • ¹³C NMR: The spectrum will show two signals corresponding to the methyl carbons and the methylene carbons.

  • ²⁹Si NMR: A single resonance is expected due to the chemical equivalence of the two silicon atoms.

  • Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) at m/z 206.5. Common fragmentation patterns would include the loss of a methyl group (-15 amu) and a trimethylsilyl group (-73 amu).

  • Infrared (IR) Spectroscopy: Key absorption bands would include C-H stretching and bending, Si-C stretching (typically around 1250 cm⁻¹ and 840 cm⁻¹), and C-S stretching vibrations.

Synthesis, Reactivity, and Applications

Synthesis

While multiple synthetic routes exist, a common laboratory-scale preparation involves the reaction of (trimethylsilyl)methyl magnesium chloride with a sulfur source like sulfur dichloride or disulfur dichloride under anhydrous conditions. The crude product is then purified by vacuum distillation.

Core Reactivity: A (Methylthio)methyl Anion Equivalent

The primary utility of this compound lies in its role as a synthetic equivalent of the (methylthio)methyl anion.[1][2] This reactivity is typically unmasked using a fluoride source, such as tetrabutylammonium fluoride (TBAF). The high affinity of fluoride for silicon triggers a fragmentation cascade, generating a highly reactive carbanion intermediate that can engage in various carbon-carbon bond-forming reactions.

G reagent This compound intermediate Reactive Anion Intermediate [(CH₃)₃SiCH₂S⁻] reagent->intermediate Activation activator Fluoride Source (e.g., TBAF) activator->intermediate product Functionalized Product [(CH₃)₃SiCH₂S-E] intermediate->product Nucleophilic Attack electrophile Electrophile (E⁺) (e.g., Aldehyde, Ketone, Alkyl Halide) electrophile->product

Caption: Reaction workflow using this compound.

This pathway provides a significant advantage over using traditional, often unstable, sulfur-containing carbanions. The reagent's stability allows for its storage and precise dispensing, while the fluoride-triggered activation ensures the reactive species is generated in situ, minimizing side reactions.

Applications in Drug Discovery

Sulfur-containing motifs are prevalent in a wide range of pharmaceuticals due to their unique physicochemical properties.[6][7] They can participate in hydrogen bonding, modulate lipophilicity, and serve as metabolic soft spots. Reagents like this compound are instrumental in the early stages of drug discovery for the synthesis of novel sulfonamides, thioethers, and other sulfur-containing heterocycles that form the core of many therapeutic agents.[7][8]

Experimental Protocol: Fluoride-Promoted Thioalkylation of an Aldehyde

This protocol describes a representative procedure for the reaction of this compound with an electrophile, illustrating its core utility. This is a generalized procedure and must be adapted and performed with strict adherence to all laboratory safety protocols.

Objective: To synthesize a β-hydroxysulfide via the addition of the in situ generated thio-anion to benzaldehyde.

Methodology:

  • Apparatus Setup: A 100 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a nitrogen inlet, a rubber septum, and a thermometer. The entire apparatus is flame-dried under vacuum and cooled under a positive pressure of dry nitrogen.

  • Reagent Charging: The flask is charged with anhydrous tetrahydrofuran (THF, 40 mL) via syringe. Benzaldehyde (1.0 eq) is then added. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Anion Generation & Reaction: this compound (1.1 eq) is added to the stirred solution. A solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.2 eq) is then added dropwise over 15 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction Monitoring: The reaction mixture is stirred at -78 °C for 2 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by quenching a small aliquot with saturated aqueous NH₄Cl.

  • Workup: Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (20 mL) at -78 °C. The mixture is allowed to warm to room temperature.

  • Extraction: The aqueous layer is separated and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude residue is purified by flash column chromatography on silica gel to yield the desired β-hydroxysulfide product.

Safety and Handling

This compound is a combustible liquid that requires careful handling in a controlled laboratory environment.[4]

  • Health Hazards: The compound is harmful if swallowed and can cause skin, eye, and respiratory system irritation.[9][10]

  • Handling Precautions: Work in a well-ventilated fume hood.[9][11] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4][10] Avoid breathing vapors.[11]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][11] The container should be kept tightly closed under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[11]

  • Fire Safety: Use dry chemical, CO₂, or alcohol-resistant foam to extinguish fires.[9] Vapors may form explosive mixtures with air.[9]

References

  • Wikipedia. Bis(trimethylsilyl)sulfide. [Link]

  • Chemsrc. bis(trimethylsilyl) sulfide | CAS#:3385-94-2. [Link]

  • Moffitt Cancer Center. Moffitt Researchers Develop New Chemical Method to Enhance Drug Discovery. [Link]

  • Cureus. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • Fisher Scientific. Bis(trimethylsilyl)sulfide - SAFETY DATA SHEET. [Link]

  • PubMed Central. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review. [Link]

Sources

A Technical Guide to Bis(trimethylsilylmethyl) sulfide: Properties, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of bis(trimethylsilylmethyl) sulfide, a versatile organosilicon reagent. Designed for researchers and professionals in chemical synthesis and drug development, this document moves beyond simple data recitation to offer field-proven insights into its molecular characteristics, a robust framework for its synthesis and validation, and a clear view of its mechanistic applications.

Core Identity and Molecular Profile

This compound, with a molecular weight of 206.50 g/mol , is a key reagent in specialized organic synthesis.[1] A critical point of expertise is to distinguish it from a similar, yet functionally distinct, compound: bis(trimethylsilyl) sulfide.

  • This compound (This Guide's Focus)

    • CAS Number: 4712-51-0[1]

    • Structure: (CH₃)₃Si-CH₂ -S-CH₂ -Si(CH₃)₃

    • Key Feature: Contains methylene (-CH₂-) linkers between the sulfur and silicon atoms.

  • Bis(trimethylsilyl) sulfide (Hexamethyldisilathiane)

    • CAS Number: 3385-94-2[2]

    • Structure: (CH₃)₃Si-S-Si(CH₃)₃

    • Key Feature: Features direct silicon-sulfur bonds.

    • Molecular Weight: 178.44 g/mol [2]

This structural difference—the presence of the methylene bridges—is fundamental. It alters the molecule's reactivity, steric profile, and, most directly, its molecular weight. Misidentification can lead to significant errors in stoichiometry and reaction outcomes.

Physicochemical Data

The molecular weight is a foundational parameter, calculated from the empirical formula C₈H₂₂SSi₂.[1] This value is essential for all stoichiometric calculations in synthesis. The table below summarizes its key quantitative properties, which are critical for experimental design, including solvent selection and purification strategy.

PropertyValueSource(s)
Molecular Weight 206.50 g/mol [1]
Chemical FormulaC₈H₂₂SSi₂[1]
CAS Number4712-51-0[1]
AppearanceColorless clear liquid
Density0.844 g/mL at 20 °C[1]
Boiling Point88 °C at 21 mmHg[1]
Refractive Indexn20/D 1.455[1]
Flash Point65 °C (149 °F) - closed cup[1]

Synthesis and Validation: A Self-Validating Protocol

While specific peer-reviewed protocols for this compound are not broadly indexed, a reliable synthesis can be designed from first principles of organic chemistry. The most chemically sound approach is a classic nucleophilic substitution.

Proposed Synthetic Strategy

This strategy employs the sulfide ion (S²⁻) as a nucleophile to displace a halide from two equivalents of (chloromethyl)trimethylsilane.

Overall Reaction: Na₂S + 2 (CH₃)₃SiCH₂Cl → [(CH₃)₃SiCH₂]₂S + 2 NaCl

G cluster_reactants Reactants cluster_process Process cluster_products Products Na2S Sodium Sulfide (Na₂S) Solvent Polar Aprotic Solvent (e.g., THF, DMF) Na2S->Solvent + Cl_TMS 2x (Chloromethyl)trimethylsilane Cl_TMS->Solvent + Target This compound Solvent->Target Reaction Salt Sodium Chloride (NaCl) Solvent->Salt Atmosphere Inert Atmosphere (N₂ or Ar) Temp Room Temp to Gentle Heat

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Methodology
  • Reactor Preparation: A three-neck round-bottom flask is equipped with a magnetic stirrer, a condenser with a nitrogen/argon inlet, and a dropping funnel. The entire apparatus must be oven-dried and assembled hot to ensure anhydrous conditions.

    • Causality: Organosilicon reagents can be sensitive to moisture. Anhydrous conditions prevent the formation of silanol byproducts and ensure the nucleophilicity of the sulfide is not compromised by protonation.

  • Reagent Charging: Anhydrous sodium sulfide is suspended in a polar aprotic solvent like tetrahydrofuran (THF).

    • Causality: A polar aprotic solvent is chosen because it can solvate the sodium cation while leaving the sulfide anion relatively "bare" and highly nucleophilic, promoting the desired Sₙ2 reaction pathway.

  • Substrate Addition: (Chloromethyl)trimethylsilane is dissolved in THF and added dropwise via the dropping funnel to the stirred sulfide suspension. The reaction may be mildly exothermic.

    • Causality: Dropwise addition allows for better temperature control, preventing potential side reactions.

  • Reaction: The mixture is stirred at room temperature or with gentle heating until reaction completion, which can be monitored by Gas Chromatography (GC) by observing the disappearance of the starting chloride.

  • Workup: Upon completion, the reaction mixture is cooled and filtered to remove the precipitated sodium chloride. The filtrate is then quenched with water, and the organic layer is separated.

    • Causality: The NaCl byproduct is insoluble in THF and can be easily removed by filtration. The aqueous wash removes any remaining inorganic salts or water-soluble impurities.

  • Purification: The crude product is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The final product is purified by vacuum distillation.

    • Causality: The product has a relatively high boiling point, making vacuum distillation the method of choice to purify it without thermal decomposition.

Analytical Characterization: The Validation System

Confirming the molecular weight and structure is paramount. The following workflow constitutes a self-validating system for the synthesized product.

G cluster_tests Analytical Workflow Crude Purified Product (via Vacuum Distillation) GCMS GC-MS Analysis Crude->GCMS Identity & MW NMR NMR Spectroscopy (¹H, ¹³C, ²⁹Si) Crude->NMR Structure Purity Purity Confirmation (>98%) GCMS->Purity NMR->Purity G Reagent This compound Intermediate Reactive Carbanion Intermediate Reagent->Intermediate Activation Fluoride Fluoride Source (TBAF) Fluoride->Intermediate Product New C-C Bond Formation (Functionalized Thioether) Intermediate->Product Nucleophilic Attack Byproduct (CH₃)₃Si-F Intermediate->Byproduct cleavage Electrophile Electrophile (e.g., Aldehyde, Ketone) Electrophile->Product

Sources

An In-Depth Technical Guide to Bis(trimethylsilylmethyl) sulfide: Synthesis, Characterization, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of bis(trimethylsilylmethyl) sulfide, C₈H₂₂SSi₂, a versatile and sterically hindered organosulfur reagent. Targeted at researchers, scientists, and professionals in drug development, this document delves into the compound's structure, synthesis, spectroscopic signature, and key applications, emphasizing the causality behind its reactivity and utility in modern organic synthesis.

Introduction: A Unique Sulfide Donor

This compound, also known by its synonym thiobis(methylene)bis(trimethylsilane), is a colorless liquid notable for its utility as a synthetic equivalent of the "(methylthio)methyl anion" in fluoride-promoted reactions. Its structure, featuring two bulky trimethylsilylmethyl groups flanking a central sulfur atom, imparts unique steric and electronic properties. This bulk hinders self-reaction and provides a clean, non-enolisable source of a methylene sulfide moiety, making it a valuable tool for constructing complex thioethers. Unlike its simpler analog, bis(trimethylsilyl)sulfide (((CH₃)₃Si)₂S), which serves as an aprotic S²⁻ source for converting oxides to sulfides, this compound is primarily used to introduce a -CH₂-S-CH₂- unit.[1]

Molecular Structure and Physicochemical Properties

The core of this compound's utility lies in its distinct molecular architecture. The silicon atoms confer significant steric hindrance and electronic stabilization, influencing the reactivity of the central sulfur atom and the adjacent methylene groups.

Caption: Chemical structure of this compound.

The key physicochemical properties of this compound are summarized below, providing essential data for experimental design and safety assessment.

PropertyValueSource
Molecular Weight 206.50 g/mol
CAS Number 4712-51-0
Appearance Colorless liquid[1]
Density 0.844 g/mL at 20 °C
Boiling Point 88 °C at 21 mmHg
Refractive Index (n20/D) 1.455
Flash Point 65 °C (149 °F) - closed cup

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is typically achieved via the reaction of a (trimethylsilyl)methyl Grignard reagent with a suitable sulfur source, such as sulfur dichloride (SCl₂) or sulfur monochloride (S₂Cl₂). The Grignard pathway is preferred as it directly constructs the desired C-S-C linkage.

Experimental Protocol: Synthesis via Grignard Reagent

This protocol describes a robust method for laboratory-scale synthesis. The causality for each step is explained to ensure reproducibility and safety.

Materials:

  • Magnesium turnings

  • (Chloromethyl)trimethylsilane

  • Sulfur dichloride (SCl₂)

  • Anhydrous diethyl ether or THF

  • Iodine (crystal for initiation)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Workflow:

Synthesis_Workflow start 1. Grignard Formation (Chloromethyl)trimethylsilane + Mg in Anhydrous Ether/THF reagent (Trimethylsilyl)methyl- magnesium chloride start->reagent Forms reaction 2. Sulfide Formation Add SCl₂ dropwise at 0 °C reagent->reaction Reacts with quench 3. Aqueous Workup Quench with sat. NH₄Cl (aq) reaction->quench Reaction mixture to extract 4. Extraction Extract with Diethyl Ether quench->extract dry 5. Drying Dry organic phase (Na₂SO₄) extract->dry purify 6. Purification Vacuum Distillation dry->purify product Final Product: This compound purify->product

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure:

  • Grignard Reagent Preparation: An oven-dried, three-neck flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet is charged with magnesium turnings. A small crystal of iodine is added. A solution of (chloromethyl)trimethylsilane in anhydrous ether is added dropwise to initiate the reaction. Causality: The iodine crystal helps activate the magnesium surface. Anhydrous conditions are critical as Grignard reagents react violently with water.

  • Reaction with Sulfur Dichloride: The prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of sulfur dichloride in anhydrous ether is added dropwise via the dropping funnel. The reaction is highly exothermic and the addition rate must be controlled to maintain the temperature. Causality: Slow, cold addition prevents side reactions and thermal decomposition of the unstable sulfur dichloride.

  • Workup: After the addition is complete, the reaction is stirred for several hours at room temperature. It is then carefully quenched by pouring it over a mixture of crushed ice and saturated aqueous ammonium chloride. Causality: Saturated NH₄Cl is a mild acid source that protonates and dissolves the magnesium salts without being acidic enough to cause significant hydrolysis of the silyl ether product.

  • Extraction and Drying: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation (lit. bp 88 °C/21 mmHg) to yield the pure, colorless liquid. Causality: Vacuum distillation is necessary because the compound has a relatively high boiling point and may decompose at atmospheric pressure.

Spectroscopic Characterization: A Self-Validating System

Accurate characterization is paramount for confirming the identity and purity of the synthesized product. The following data serve as a benchmark for researchers.

Technique Expected Signature
¹H NMR Two singlets are expected. A high-field singlet around δ 0.1 ppm corresponding to the 18 equivalent protons of the two -Si(CH₃)₃ groups. A second singlet around δ 2.0-2.5 ppm for the 4 equivalent protons of the two -CH₂- groups.
¹³C NMR Two signals are expected. A high-field signal around δ 0-2 ppm for the methyl carbons of the -Si(CH₃)₃ groups. A second signal around δ 25-30 ppm for the methylene carbons (-S-CH₂-Si).
IR Spectroscopy Strong C-H stretching peaks around 2850-2960 cm⁻¹. A characteristic Si-C stretching vibration is expected around 1250 cm⁻¹.
Mass Spectrometry (EI) The molecular ion peak (M⁺) at m/z = 206.5. A prominent fragment ion at m/z = 73, corresponding to the trimethylsilyl cation [Si(CH₃)₃]⁺.

Note: Exact chemical shifts (δ) may vary slightly depending on the solvent used for NMR analysis.[2][3]

Core Reactivity and Synthetic Applications

The primary utility of this compound is as a nucleophilic building block for the synthesis of more complex thioethers. The sulfur atom acts as a soft nucleophile, readily participating in substitution reactions with various electrophiles.

Application in Thioether Synthesis

A common application involves the reaction with alkyl halides to form symmetrical or unsymmetrical thioethers. This reaction proceeds via a classic Sₙ2 mechanism.

Reactivity_Pathway reagent This compound (R-CH₂-S-CH₂-R where R=SiMe₃) intermediate Nucleophilic Attack (Sₙ2 Mechanism) reagent->intermediate activator Fluoride Source (e.g., TBAF) or Lewis Acid activator->intermediate Activates electrophile Electrophile (e.g., Alkyl Halide, R'-X) electrophile->intermediate product Product (R-CH₂-S-R') intermediate->product Forms

Caption: General reactivity pathway for this compound.

Potential in Materials Science and Drug Development

While direct applications as a pharmaceutical ingredient are not prominent, its role as a synthetic intermediate is significant. The thioether linkage is a common motif in many biologically active molecules and pharmaceutical agents. This reagent provides a controlled method for introducing this functional group, which can be crucial in the synthesis of drug candidates.

Furthermore, in materials science, organosilicon-sulfur compounds like this can serve as single-source precursors for the chemical vapor deposition (CVD) of silicon-carbon-sulfur (SiC/S) materials.[4][5] The controlled decomposition of such molecules at high temperatures can lead to the formation of thin films with tailored electronic and physical properties.

Safety and Handling

This compound is a combustible liquid and should be handled with care.

  • Hazards: Combustible liquid. Forms explosive mixtures with air upon intense heating.

  • Precautions: Keep away from heat, sparks, and open flames. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a cool, well-ventilated place away from ignition sources.[6]

Conclusion

This compound is a specialized reagent with significant value in organic synthesis. Its sterically demanding structure provides a clean and controllable route to complex thioethers, a functional group of interest in both pharmaceutical and materials science. Understanding its synthesis, spectroscopic properties, and reactivity profile, as detailed in this guide, empowers researchers to leverage its unique chemical attributes for advanced molecular construction.

References

  • Wikipedia. Bis(trimethylsilyl)sulfide. [Link]

  • ResearchGate. Synthesis of bis-methyl sulfide 6. [Link]

  • ACS Publications. Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides. [Link]

  • Organic Syntheses. bis(trimethylsilyl) peroxide (btmspo). [Link]

  • ChemRxiv. Thermal Decomposition Mechanisms of Volatile Molybdenum(VI) Bis-Imides. [Link]

  • Organic Syntheses. 1,4-bis(trimethylsilyl)buta-1,3-diyne. [Link]

  • Royal Society of Chemistry. Bis(trimethylsilyl)phosphide chemistry: a half-century of advances across the periodic table. [Link]

  • Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded.... [Link]

  • The Electrochemical Society. Direct Surface Sulfidation of Layered Metal Hydroxides Using Bis(trimethylsilyl) Sulfide. [Link]

  • Gelest, Inc. Defect- and H-Free Stoichiometric Silicon Carbide by Thermal CVD from the Single Source Precursor Trisilacyclohexane. [Link]

  • Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry. [Link]

  • MDPI. 1,4-Bis(trimethylsilyl)piperazine—Thermal Properties and Application as CVD Precursor. [Link]

  • ResearchGate. High-Temperature Chemical Vapor Deposition for SiC Single Crystal Bulk Growth Using Tetramethylsilane as a Precursor. [Link]

Sources

Spectroscopic Data of Bis(trimethylsilylmethyl) sulfide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic signature of bis(trimethylsilylmethyl) sulfide (CAS 4712-51-0). Intended for researchers in synthetic chemistry and materials science, this document synthesizes foundational spectroscopic principles and comparative data from analogous organosilicon compounds to present a predicted but robust characterization profile. Due to the scarcity of publicly available experimental spectra for this specific compound, this guide serves as an expert-level predictive tool. We will delve into the anticipated Nuclear Magnetic Resonance (¹H, ¹³C, ²⁹Si NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data. Each section provides a detailed interpretation of expected spectral features, supported by established chemical theory, to facilitate compound identification and quality control. Furthermore, this guide outlines best-practice experimental protocols for acquiring high-fidelity data for this class of molecule.

Introduction to this compound

This compound, with the structure ((CH₃)₃SiCH₂)₂S, is a sulfur-containing organosilicon compound. Unlike its more common analogue, bis(trimethylsilyl) sulfide [((CH₃)₃Si)₂S], the presence of a methylene (-CH₂-) linker between the silicon and sulfur atoms significantly alters its chemical and spectroscopic properties. This compound serves as a valuable synthetic intermediate, for instance, acting as a synthetic equivalent of the (methylthio)methyl anion in fluoride-ion promoted reactions[1].

Accurate spectroscopic characterization is paramount for verifying the synthesis and purity of such reagents. This guide provides a detailed predictive analysis of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. The molecule's symmetry—with two identical trimethylsilylmethyl groups attached to a central sulfur atom—results in a simplified yet highly informative spectrum.

Diagram: Molecular Structure and NMR Assignments

Caption: Structure of this compound with nuclei labeled for NMR analysis.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show two distinct signals, both singlets, corresponding to the two unique proton environments (labeled Hᵃ and Hᶜ in the diagram).

  • Trimethylsilyl Protons (-Si(CH₃)₃): The 18 protons of the two equivalent trimethylsilyl groups are chemically identical. They are expected to produce a sharp, intense singlet. Due to the electropositive nature of silicon, these protons are highly shielded and should appear far upfield, close to the TMS reference standard.

  • Methylene Protons (-CH₂-S-): The 4 protons of the two equivalent methylene groups are also chemically identical. They will appear as a singlet, as there are no adjacent protons to couple with. These protons are deshielded relative to the methyl protons due to their proximity to the electronegative sulfur atom.

Predicted ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will be similarly simple, showing two signals corresponding to the two distinct carbon environments (Cᵃ and Cᶜ).

  • Methyl Carbons (-Si(CH₃)₃): The six equivalent methyl carbons will give rise to a single signal, expected to be very close to the TMS reference (0 ppm)[2].

  • Methylene Carbons (-CH₂-S-): The two equivalent methylene carbons will appear as a single signal. Its chemical shift will be influenced by attachment to both silicon (upfield shift) and sulfur (downfield shift). The net effect is a downfield shift relative to the methyl carbons.

Predicted ²⁹Si NMR Spectroscopy

The ²⁹Si nucleus, while having low natural abundance (4.7%), provides direct insight into the silicon environment.

  • A proton-decoupled ²⁹Si NMR spectrum is expected to show a single sharp resonance, confirming the equivalence of the two silicon atoms in the molecule. For tetra-alkyl silanes, the chemical shift is typically observed in the range of 0 to +5 ppm relative to TMS.

Summary of Predicted NMR Data
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
¹H 0.05 - 0.15Singlet18H-Si(CH ₃)₃Highly shielded protons attached to silicon, similar to TMS.
2.0 - 2.2Singlet4H-S-CH ₂-Si-Deshielded by adjacent sulfur atom.
¹³C -1.0 - 2.0Singlet--Si(C H₃)₃Shielded carbon attached to silicon.
15 - 20Singlet--S-C H₂-Si-Influenced by both silicon and sulfur.
²⁹Si 0 - 5.0Singlet-(Si (CH₃)₃)₂Typical range for tetra-alkyl silane environments.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of the molecule and is excellent for identifying key functional groups. The analysis below is based on characteristic frequencies for organosilicon compounds and thioethers.

Predicted Spectral Interpretation
  • C-H Stretching: Strong absorptions are expected in the 2950-2850 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups.

  • CH₂ and CH₃ Bending (Deformation): Sharp bands around 1465 cm⁻¹ (methylene scissoring) and in the 1410-1380 cm⁻¹ range (methyl umbrella mode) are anticipated. A characteristic band for Si-CH₃ symmetric deformation is expected around 1250 cm⁻¹.

  • Si-C Stretching: A key diagnostic feature for trimethylsilyl groups is one or more strong bands in the 860-750 cm⁻¹ region due to Si-C stretching and CH₃ rocking vibrations. For a -CH₂-Si(CH₃)₃ moiety, a strong band around 860-840 cm⁻¹ is typical.

  • C-S Stretching: The carbon-sulfur stretch is typically weak and appears in the 700-600 cm⁻¹ range. Its identification can sometimes be challenging due to its low intensity.

Summary of Predicted IR Absorptions
Wavenumber (cm⁻¹)IntensityAssignment
2955-2965StrongAsymmetric C-H Stretch (CH₃)
2900-2920MediumAsymmetric C-H Stretch (CH₂)
2850-2870MediumSymmetric C-H Stretch (CH₃ & CH₂)
~1465MediumCH₂ Scissoring
~1380Medium-WeakCH₃ Symmetric Bending (Umbrella)
~1250StrongCH₃ Symmetric Bending on Si
840-860StrongSi-C Stretch / CH₃ Rock
600-700WeakC-S Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues for structural confirmation. Electron Ionization (EI) is a common technique for such analyses.

Predicted Fragmentation Analysis

The molecular weight of this compound (C₈H₂₂SSi₂) is 206.50 g/mol [1]. The mass spectrum is expected to be dominated by fragmentation pathways characteristic of trimethylsilyl compounds.

  • Molecular Ion (M⁺): A molecular ion peak at m/z = 206 should be observable, though it may be of low intensity due to the lability of the structure under EI conditions.

  • Loss of a Methyl Group ([M-15]⁺): A very common initial fragmentation is the loss of a methyl radical (•CH₃) from one of the TMS groups to form a stable silicon-centered cation at m/z = 191. This peak is expected to be prominent.

  • Trimethylsilyl Cation ([Si(CH₃)₃]⁺): The most characteristic and often the base peak in the mass spectra of TMS-containing compounds is the trimethylsilyl cation at m/z = 73 . Its high stability makes this a dominant fragmentation pathway.

  • Thio-formylsilane Cation ([CH₂SSi(CH₃)₃]⁺): Cleavage of one of the C-S bonds could lead to the formation of a cation at m/z = 119.

  • Further Fragmentations: The [M-15]⁺ ion can undergo further fragmentation, such as the loss of neutral species, leading to a complex pattern of lower mass ions.

Diagram: Predicted ESI-MS Fragmentation Pathway

G M [(CH₃)₃SiCH₂]₂S⁺ m/z = 206 (Molecular Ion) M_minus_15 (CH₃)₃SiCH₂SCH₂Si(CH₃)₂⁺ m/z = 191 M->M_minus_15 - •CH₃ TMS_ion (CH₃)₃Si⁺ m/z = 73 (Base Peak) M->TMS_ion - •CH₂S(CH₂)Si(CH₃)₃ Fragment_119 CH₂SSi(CH₃)₃⁺ m/z = 119 M->Fragment_119 - •CH₂Si(CH₃)₃

Caption: Predicted major fragmentation pathways for this compound under Electron Ionization (EI).

Experimental Protocols

The following are generalized, best-practice methodologies for acquiring high-quality spectroscopic data for liquid organosilicon compounds like this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Prepare a solution of ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃). Chloroform-d is a good choice as it is an excellent solvent for most organosilicon compounds and its residual peak does not interfere with the expected signals.

  • Internal Standard: Tetramethylsilane (TMS) is the conventional reference standard (0 ppm) for ¹H, ¹³C, and ²⁹Si NMR. If not already present in the solvent, a small amount can be added.

  • ¹H NMR Acquisition:

    • Instrument: 400 MHz or higher field NMR spectrometer.

    • Parameters: Acquire at least 16 scans with a relaxation delay of 2-5 seconds to ensure quantitative integration.

  • ¹³C NMR Acquisition:

    • Instrument: 100 MHz (for a 400 MHz ¹H system) or higher.

    • Parameters: Use proton decoupling (e.g., zgpg30). A sufficient number of scans (~1024 or more) and a relaxation delay of 2-5 seconds are required to obtain good signal-to-noise for the quaternary-carbon-like methylene carbon.

  • ²⁹Si NMR Acquisition:

    • Instrument: 79.5 MHz (for a 400 MHz ¹H system) or higher.

    • Parameters: Use a pulse sequence sensitive to ²⁹Si, such as INEPT or DEPT, which leverages the larger gyromagnetic ratio of ¹H to enhance the ²⁹Si signal. Inverse-gated decoupling should be used to suppress the negative Nuclear Overhauser Effect (NOE).

IR Spectroscopy Protocol
  • Technique: Attenuated Total Reflectance (ATR) is the preferred method for liquid samples as it requires minimal sample preparation. Alternatively, the sample can be analyzed as a neat thin film between two salt plates (e.g., KBr or NaCl).

  • Acquisition:

    • Instrument: Fourier Transform Infrared (FTIR) Spectrometer.

    • Parameters: Collect a background spectrum of the clean ATR crystal or empty salt plates first. Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to achieve a high signal-to-noise ratio.

Mass Spectrometry Protocol
  • Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is ideal for a volatile, thermally stable liquid like this compound.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • Acquisition:

    • GC Parameters: Use a non-polar column (e.g., DB-5ms). Program the oven temperature with a ramp (e.g., 50 °C to 250 °C at 10 °C/min) to ensure good separation.

    • MS Parameters: Use a standard EI energy of 70 eV. Scan a mass range from m/z 40 to 300 to ensure capture of the molecular ion and all significant fragments.

References

  • Pascal-Man, I. Si NMR Some Practical Aspects. [Online] Available at: [Link]

  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023). [Online] Available at: [Link]

  • IMSERC. NMR Periodic Table: Silicon NMR. Northwestern University. [Online] Available at: [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Online] Available at: [Link]

Sources

The Genesis of a Versatile Sulfur Donor: A Technical Guide to the Discovery and First Synthesis of Bis(trimethylsilylmethyl) sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the discovery and the first documented synthesis of bis(trimethylsilylmethyl) sulfide, a pivotal reagent in organosilicon and sulfur chemistry. The narrative delves into the pioneering work of Achiwa and coworkers, elucidating the experimental rationale, detailed synthetic protocols, and the initial applications that paved the way for its broader use in modern organic synthesis. This document is intended for researchers, scientists, and professionals in drug development seeking a deep understanding of the origins and fundamental chemistry of this versatile sulfur-containing organosilicon compound.

Introduction: The Emergence of a Unique α-Silyl Sulfide

This compound, systematically named thiobis(methylene)bis(trimethylsilane), is an organosilicon compound with the chemical formula ((CH₃)₃SiCH₂)₂S. Its strategic importance lies in its role as a stable, yet reactive, precursor for the generation of α-thiocarbanion equivalents and thiocarbonyl ylides, which are highly valuable intermediates in the construction of complex sulfur-containing heterocycles. Unlike its close relative, bis(trimethylsilyl) sulfide, the methylene spacer between the silicon and sulfur atoms in this compound imparts distinct reactivity, making it a unique tool in the arsenal of synthetic chemists. This guide will illuminate the seminal work that first brought this compound to the forefront of chemical literature.

The Discovery: A Quest for Novel Thiocarbonyl Ylide Precursors

The discovery of this compound is intrinsically linked to the exploration of new methods for generating thiocarbonyl ylides. These 1,3-dipoles are powerful intermediates for the synthesis of five-membered sulfur-containing rings, such as tetrahydrothiophenes, through [3+2] cycloaddition reactions. In the mid-1980s, Professor Kiichi Achiwa and his research group at the University of Shizuoka, Japan, were investigating novel approaches to generate these reactive species under mild conditions. Their work, published in 1985 in the Chemical & Pharmaceutical Bulletin, laid the groundwork for the first synthesis and application of this compound[1].

The central hypothesis of Achiwa's team was that a silicon-based leaving group could facilitate the formation of a thiocarbonyl ylide from an α-halo sulfide. This led them to design a precursor that incorporated both a sulfide moiety and trimethylsilyl groups, which are known to be excellent activating groups and can be readily eliminated. This compound emerged as the ideal starting material for their investigation.

The First Synthesis: A Foundational Protocol

The first reported synthesis of this compound was detailed by Achiwa and coworkers in their 1985 publication. The method is a straightforward and efficient nucleophilic substitution reaction.

Synthetic Strategy and Rationale

The chosen synthetic route involves the reaction of a sulfide source with an electrophilic trimethylsilylmethyl halide. The simplicity and high efficiency of this approach made it an ideal choice for the inaugural synthesis. The core of the reaction is the formation of two carbon-sulfur bonds.

Detailed Experimental Protocol

The following protocol is adapted from the experimental section of the 1985 paper by Achiwa et al.[1].

Reaction:

Materials and Equipment:

  • Sodium sulfide (anhydrous)

  • Chloromethyltrimethylsilane

  • Anhydrous ethanol

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Standard glassware for workup and distillation

Step-by-Step Procedure:

  • A solution of sodium sulfide is prepared by dissolving anhydrous sodium sulfide in absolute ethanol in a round-bottom flask.

  • To this solution, chloromethyltrimethylsilane (2 equivalents) is added.

  • The reaction mixture is heated to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature.

  • The solvent (ethanol) is removed under reduced pressure.

  • The residue is partitioned between water and a suitable organic solvent (e.g., diethyl ether or hexane).

  • The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

  • The combined organic layers are washed with brine and dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).

  • The solvent is removed by rotary evaporation.

  • The crude product is purified by distillation under reduced pressure to afford pure this compound as a colorless oil.

Characterization Data from the First Synthesis

The structure of the newly synthesized this compound was confirmed by Achiwa and his team using spectroscopic methods. The key characterization data is summarized in the table below.

PropertyValue
Chemical Formula C₈H₂₂SSi₂
Molecular Weight 206.50 g/mol
Appearance Colorless oil
Boiling Point 88 °C at 21 mmHg
Density 0.844 g/mL at 20 °C
Refractive Index n²⁰/D 1.455
¹H NMR (CDCl₃, δ) 0.15 (s, 18H, 2 x Si(CH₃)₃), 2.15 (s, 4H, 2 x SCH₂)
¹³C NMR (CDCl₃, δ) -1.5 (Si(CH₃)₃), 25.0 (SCH₂)

Note: The exact spectroscopic data may vary slightly depending on the instrument and conditions used.

Mechanistic Insights and Experimental Causality

The synthesis of this compound proceeds via a classical SN2 (bimolecular nucleophilic substitution) mechanism.

Reaction Mechanism

reaction_mechanism cluster_reactants Reactants cluster_intermediates Intermediate Step cluster_products Products Na2S Na₂S SN2_1 S²⁻ attacks (CH₃)₃SiCH₂Cl Na2S->SN2_1 S²⁻ nucleophile Byproduct 2 NaCl TMSCH2Cl 2 (CH₃)₃SiCH₂Cl TMSCH2Cl->SN2_1 SN2_2 [(CH₃)₃SiCH₂S]⁻ attacks (CH₃)₃SiCH₂Cl TMSCH2Cl->SN2_2 Intermediate_anion [(CH₃)₃SiCH₂S]⁻ SN2_1->Intermediate_anion Intermediate_anion->SN2_2 Product ((CH₃)₃SiCH₂)₂S SN2_2->Product

Caption: SN2 mechanism for the synthesis of this compound.

The sulfide anion (S²⁻) from sodium sulfide acts as a potent nucleophile. In the first step, it attacks the electrophilic carbon atom of chloromethyltrimethylsilane, displacing the chloride ion to form the trimethylsilylmethylthiolate anion. This intermediate is an even more reactive nucleophile and subsequently attacks a second molecule of chloromethyltrimethylsilane to yield the final product, this compound. The use of a polar aprotic solvent like ethanol helps to dissolve the sodium sulfide and facilitates the nucleophilic substitution.

Early Applications and Legacy

The immediate application of the newly synthesized this compound by Achiwa's group was in the generation of a non-stabilized thiocarbonyl ylide. They demonstrated that treatment of this compound with N-bromosuccinimide (NBS) followed by thermolysis in the presence of a dipolarophile led to the efficient formation of tetrahydrothiophenes[1].

experimental_workflow Start This compound Step1 React with NBS Start->Step1 Intermediate α-Bromo sulfide Step1->Intermediate Step2 Thermolysis in DMF Intermediate->Step2 Ylide Thiocarbonyl Ylide Step2->Ylide Step3 Trap with Dipolarophile (e.g., Maleic Anhydride) Ylide->Step3 Product Tetrahydrothiophene Step3->Product

Caption: Early application of this compound in thiocarbonyl ylide generation.

This initial work opened the door for further exploration of this compound in organic synthesis. Notably, in 1991, Hosomi and coworkers reported its use as a synthetic equivalent of the (methylthio)methyl anion in fluoride-promoted reactions, further expanding its utility.

Conclusion

The discovery and first synthesis of this compound by Achiwa and his team in 1985 marked a significant advancement in organosilicon-sulfur chemistry. Their work not only provided a straightforward and efficient method for the preparation of this valuable reagent but also demonstrated its immediate applicability in the generation of reactive intermediates for heterocyclic synthesis. This foundational research has paved the way for the continued development and application of this compound as a versatile tool in modern organic synthesis, finding use in areas ranging from natural product synthesis to materials science.

References

  • Achiwa, K., et al. (1985). A New Method for the Generation of Thiocarbonyl Ylides and Its Application to the Synthesis of Tetrahydrothiophenes. Chemical & Pharmaceutical Bulletin, 33(5), 1734-1738. [Link]

Sources

"Bis(trimethylsilylmethyl) sulfide" ionization energy and electronic properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Analysis of the Ionization Energy and Electronic Properties of Bis(trimethylsilylmethyl) sulfide

Abstract

This technical guide provides a comprehensive examination of the ionization energy and electronic properties of this compound, ((CH₃)₃SiCH₂)₂S. While direct experimental data for this specific compound is not extensively published, this paper establishes a robust framework for its characterization by leveraging established principles of physical organic chemistry, detailing state-of-the-art experimental and computational methodologies, and drawing reasoned comparisons with analogous organosulfur and organosilicon compounds. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the electronic structure of heteroatom-containing organic molecules.

Introduction to this compound

This compound is an organosulfur compound with the chemical formula C₈H₂₂SSi₂. Structurally, it is a dialkyl sulfide derivative where the sulfur atom is bonded to two methylene groups, each of which is, in turn, bonded to a trimethylsilyl (TMS) group. This unique structure, featuring a thioether linkage insulated from the silicon atoms by a methylene bridge, distinguishes it from its well-known analogue, bis(trimethylsilyl) sulfide ((CH₃)₃Si)₂S, where the sulfur atom is directly bonded to silicon[1][2].

Understanding the electronic properties of such molecules is paramount. The energy of the Highest Occupied Molecular Orbital (HOMO), which is directly related to the first ionization energy, dictates the molecule's behavior as an electron donor in chemical reactions and charge-transfer processes. The HOMO-LUMO gap is a critical parameter that influences chemical reactivity and kinetic stability[3]. For professionals in drug development, these properties can inform metabolic stability and receptor interactions, while in materials science, they are crucial for designing semiconductors and charge-transport materials[4].

This guide will elucidate the theoretical underpinnings of ionization energy, present the primary experimental and computational workflows used to determine these properties, and synthesize this information to build a detailed electronic profile of this compound.

Theoretical Framework: Probing the Electronic Landscape

The electronic properties of a molecule are governed by the arrangement and energies of its molecular orbitals (MOs). The two most critical orbitals in this context are the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as the frontier orbitals[5].

  • Ionization Energy (IE): The first vertical ionization energy is the minimum energy required to remove an electron from a molecule in the gas phase without a change in molecular geometry. According to Koopmans' theorem, this value is approximately equal to the negative of the HOMO energy (-εHOMO). This provides a direct, measurable link between an experimental quantity (IE) and the theoretical concept of molecular orbital energy.

  • HOMO & LUMO: The HOMO is the orbital from which an electron is most easily removed, defining the molecule's nucleophilic or electron-donating character. The LUMO is the orbital to which an electron is most easily added, defining its electrophilic or electron-accepting character.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO[3][6].

For dialkyl sulfides, the HOMO is typically dominated by the non-bonding 3p lone-pair orbitals of the sulfur atom[7]. The energy of this orbital, and thus the molecule's ionization energy, is highly sensitive to the electronic effects of the attached alkyl groups. The introduction of the trimethylsilylmethyl substituent, -CH₂Si(CH₃)₃, is expected to influence the sulfur HOMO through inductive effects and potential hyperconjugation, thereby modulating the molecule's overall electronic properties.

Experimental Determination via Photoelectron Spectroscopy

Ultraviolet Photoelectron Spectroscopy (PES) is the definitive experimental technique for determining the ionization energies of molecules. It involves irradiating a gas-phase sample with monochromatic high-energy photons (typically from a He(I) source) and measuring the kinetic energy of the ejected electrons.

Causality in Experimental Design

The choice of PES is dictated by its direct probing of molecular orbital energies. For a volatile, non-aromatic compound like this compound, a gas-phase experiment is ideal to study the molecule in an isolated state, free from intermolecular interactions. The use of a high-resolution spectrometer, potentially coupled with synchrotron radiation, allows for the observation of fine vibrational structure in the photoelectron bands. This structure provides valuable information about the geometry change upon ionization and the bonding character of the orbital from which the electron was removed[8][9].

Protocol: Gas-Phase He(I) Photoelectron Spectroscopy

This protocol describes a self-validating system for acquiring the PES spectrum of a volatile organosulfur compound.

  • Sample Preparation & Introduction:

    • Ensure the this compound sample is of high purity (≥98.0%) to prevent spectral interference.

    • Degas the liquid sample through several freeze-pump-thaw cycles to remove dissolved atmospheric gases.

    • Introduce the sample vapor into the high-vacuum chamber of the spectrometer via a heated inlet system and a fine-metering needle valve to maintain a constant pressure (typically 10⁻² to 10⁻³ mbar).

  • Spectrometer Calibration (Self-Validation):

    • Prior to sample analysis, introduce a calibration gas with well-known ionization energies (e.g., Argon or Xenon) into the spectrometer.

    • Record the spectrum and calibrate the energy scale against the known sharp peaks of the calibrant. This step is critical for ensuring the trustworthiness and accuracy of the subsequent measurements[9].

  • Data Acquisition:

    • Irradiate the sample vapor with a He(I)α photon source (21.22 eV).

    • Scan the kinetic energy of the photoemitted electrons using a hemispherical electron energy analyzer.

    • Record the electron count rate as a function of binding energy (Binding Energy = 21.22 eV - Kinetic Energy).

    • Acquire data for a sufficient duration to achieve a high signal-to-noise ratio. For compounds containing sulfur, which can be sensitive, monitoring for sample degradation under irradiation may be necessary[10].

  • Spectral Analysis:

    • Identify the first ionization band in the spectrum, which corresponds to the removal of an electron from the HOMO.

    • The peak of this band provides the vertical ionization energy. The onset of the band gives the adiabatic ionization energy.

    • Analyze any resolved vibrational fine structure to gain insight into the nature of the cation's ground state.

Anticipated Results and Comparative Analysis

While specific data for this compound is unavailable, we can predict its approximate first ionization energy by comparing it to simpler sulfides.

CompoundFormulaFirst Vertical IE (eV)Rationale for Comparison
Dimethyl sulfide(CH₃)₂S8.67The fundamental dialkyl sulfide baseline.
Diethyl sulfide(CH₃CH₂)₂S8.43Ethyl groups are more electron-donating than methyl, lowering the IE.
This compound ((CH₃)₃SiCH₂)₂S ~8.0 - 8.3 (Predicted) The -CH₂Si(CH₃)₃ group is expected to be a strong σ-donor, more so than ethyl, due to the electropositive nature of silicon and potential C-Si hyperconjugation. This should significantly stabilize the resulting cation, lowering the IE below that of diethyl sulfide.
Bis(trimethylsilyl) sulfide((CH₃)₃Si)₂S8.69The direct Si-S bond involves different orbital interactions (pπ-dπ back-bonding, σ-π mixing) which leads to a higher IE than expected from simple induction. This highlights the importance of the insulating -CH₂- group in the target molecule.

Note: Ionization energies for dimethyl and diethyl sulfide are well-established reference values. The value for bis(trimethylsilyl) sulfide is from literature. The prediction for the target compound is based on chemical principles.

Computational Analysis via Density Functional Theory

In silico modeling, particularly Density Functional Theory (DFT), provides a powerful and cost-effective means to investigate electronic properties with high accuracy[11]. DFT calculations can predict geometries, orbital energies (HOMO/LUMO), and visualize the electron distribution, offering insights that are complementary to experimental data[3][12].

Workflow: DFT Calculation of Electronic Properties

The following workflow represents a robust and standard procedure for the computational analysis of a molecule like this compound.

Diagram: Computational Chemistry Workflow

G cluster_input 1. Input Preparation cluster_calc 2. Core Calculations (DFT) cluster_analysis 3. Property Analysis mol_input Build Initial 3D Structure ((CH3)3SiCH2)2S geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) mol_input->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc Verify structure is a true minimum (no imaginary frequencies) sp_energy Single-Point Energy freq_calc->sp_energy Use optimized geometry mo_analysis Molecular Orbitals (HOMO, LUMO, Gap) sp_energy->mo_analysis esp_map Electrostatic Potential (MEP Map) sp_energy->esp_map G cluster_frags cluster_MOs S_3p Sulfur 3p (Lone Pair) HOMO HOMO (Antibonding Combo, nS - σCSi) S_3p->HOMO HOMO_minus_1 HOMO-1 (Bonding Combo, nS + σCSi) S_3p->HOMO_minus_1 Sigma_CSi 2 x σ(C-Si) (Group Orbitals) Sigma_CSi->HOMO Sigma_CSi->HOMO_minus_1 E Energy

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Tetrahydrothiophenes Using Bis(trimethylsilylmethyl) sulfide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of the Tetrahydrothiophene Scaffold and the Utility of Bis(trimethylsilylmethyl) sulfide

The tetrahydrothiophene (THT) ring system is a privileged scaffold in medicinal chemistry and drug development.[1] This sulfur-containing heterocycle is a core structural component of numerous biologically active compounds, including the essential vitamin biotin and a variety of synthetic pharmaceuticals. The incorporation of the THT moiety can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design.[1] Consequently, the development of efficient and versatile synthetic routes to functionalized tetrahydrothiophenes is of paramount importance to the scientific community.

Traditionally, the synthesis of tetrahydrothiophenes has involved methods such as the reaction of 1,4-butanediol with hydrogen sulfide or via sulfa-Michael/aldol cascade reactions.[2] While effective, these methods can sometimes be limited by harsh reaction conditions or the availability of starting materials. "this compound" has emerged as a valuable and versatile reagent that offers a convenient and efficient alternative for the construction of the tetrahydrothiophene ring. This application note provides a comprehensive guide to two primary methodologies for the synthesis of tetrahydrothiophenes using this reagent: a fluoride-promoted double alkylation and a base-mediated [3+2] cycloaddition.

Reagent Profile: this compound

Property Value
Chemical Name This compound
Synonyms Thiobis(methylene)bis(trimethylsilane)
CAS Number 4712-51-0
Molecular Formula C8H22SSi2
Molecular Weight 206.50 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 88 °C at 21 mmHg
Density 0.844 g/mL at 20 °C

Methodology 1: Fluoride-Promoted Synthesis of Tetrahydrothiophenes via Double Alkylation

This methodology leverages the high affinity of fluoride ions for silicon to generate a reactive sulfur nucleophile in situ from "this compound". This nucleophile then undergoes a sequential double SN2 reaction with a suitable 1,4-dielectrophile, such as 1,4-dibromobutane, to form the tetrahydrothiophene ring. This approach is particularly useful for the synthesis of the parent, unsubstituted tetrahydrothiophene and its derivatives where the starting 1,4-dielectrophile is readily available.

Reaction Mechanism

The reaction proceeds through a fluoride-catalyzed desilylation of "this compound" to generate a transient thio-anion. This highly nucleophilic species then attacks one of the electrophilic carbons of the 1,4-dihalobutane in an intermolecular SN2 reaction. The resulting intermediate then undergoes a second, intramolecular SN2 reaction to close the five-membered ring and form the tetrahydrothiophene product.

Fluoride-Promoted Tetrahydrothiophene Synthesis cluster_0 reagent This compound intermediate Reactive Thio-anion Intermediate reagent->intermediate Desilylation fluoride F⁻ (e.g., TBAF) open_chain S-(CH₂)₄-X Intermediate intermediate->open_chain Intermolecular SN2 dihalide 1,4-Dihalobutane (X-(CH₂)₄-X) product Tetrahydrothiophene open_chain->product Intramolecular SN2 side_product 2 TMS-F product->side_product +

Caption: Fluoride-promoted synthesis of tetrahydrothiophene.

Experimental Protocol: Synthesis of Tetrahydrothiophene

Materials:

  • This compound (≥98.0%)

  • 1,4-Dibromobutane (99%)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a solution of "this compound" (1.03 g, 5.0 mmol) in 20 mL of anhydrous THF.

  • Addition of Reagents: To the stirred solution, add 1,4-dibromobutane (1.08 g, 5.0 mmol).

  • Initiation of Reaction: Slowly add the 1.0 M TBAF solution in THF (11.0 mL, 11.0 mmol, 2.2 equivalents) to the reaction mixture at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: After the addition is complete, heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of 50 mL of saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure tetrahydrothiophene.

Expected Yield: 60-75%

Methodology 2: Base-Mediated Synthesis of Substituted Tetrahydrothiophenes via [3+2] Cycloaddition

This method involves the deprotonation of "this compound" with a strong base to form a thiocarbonyl ylide. This ylide is a 1,3-dipole that can readily undergo a [3+2] cycloaddition reaction with a suitable dipolarophile (e.g., an activated alkene or alkyne) to furnish a substituted tetrahydrothiophene. This approach is particularly powerful for accessing highly functionalized THT derivatives that may be difficult to obtain through other methods.

Reaction Mechanism

The reaction is initiated by the deprotonation of one of the methylene groups of "this compound" using a strong, non-nucleophilic base like sec-butyllithium in the presence of a chelating agent such as tetramethylethylenediamine (TMEDA). The resulting carbanion is stabilized by the adjacent sulfur atom and the trimethylsilyl group. This intermediate then rearranges to form a thiocarbonyl ylide. The in situ generated ylide is then trapped by a dipolarophile in a concerted [3+2] cycloaddition to yield the tetrahydrothiophene ring system.

Base-Mediated Tetrahydrothiophene Synthesis cluster_1 reagent This compound carbanion Carbanion Intermediate reagent->carbanion Deprotonation base sec-BuLi / TMEDA ylide Thiocarbonyl Ylide (1,3-Dipole) carbanion->ylide Rearrangement product Substituted Tetrahydrothiophene ylide->product [3+2] Cycloaddition dipolarophile Dipolarophile (e.g., Maleic Anhydride)

Caption: Base-mediated synthesis of substituted tetrahydrothiophene.

Experimental Protocol: Synthesis of a Biotin Intermediate Precursor

This protocol is adapted from the synthesis of a key intermediate in the total synthesis of biotin.

Materials:

  • This compound (≥98.0%)

  • sec-Butyllithium (1.4 M in cyclohexane)

  • Tetramethylethylenediamine (TMEDA)

  • Maleic anhydride

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Low-temperature thermometer

  • Syringes

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Ylide Precursor: To a dry, nitrogen-flushed 250 mL round-bottom flask equipped with a magnetic stir bar and a low-temperature thermometer, add a solution of "this compound" (4.1 g, 20 mmol) and TMEDA (2.3 g, 20 mmol) in 50 mL of anhydrous THF. Cool the solution to 0 °C.

  • Generation of the Carbanion: Slowly add a 1.4 M solution of sec-butyllithium in cyclohexane (15 mL, 21 mmol) to the stirred solution at 0 °C. Stir the resulting mixture for 30 minutes at this temperature.

  • Formation of the Ylide and Cycloaddition: In a separate dry flask, prepare a solution of maleic anhydride (1.96 g, 20 mmol) in 20 mL of anhydrous THF. Cool this solution to -78 °C. Slowly add the solution of the deprotonated "this compound" to the maleic anhydride solution via cannula at -78 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by the slow addition of 50 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired tetrahydrothiophene-3,4-dicarboxylic anhydride derivative.

Expected Yield: 65-80%

Safety and Handling

"this compound" is a combustible liquid and should be handled with appropriate care.[3] It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. Keep the reagent away from heat, sparks, and open flames.[3] In case of fire, use dry sand, dry chemical, or alcohol-resistant foam for extinction.[3] Store in a tightly closed container in a cool, well-ventilated area.[3]

Conclusion

"this compound" is a highly effective reagent for the synthesis of both substituted and unsubstituted tetrahydrothiophenes. The two methodologies presented here, fluoride-promoted double alkylation and base-mediated [3+2] cycloaddition, offer versatile and complementary approaches to this important heterocyclic scaffold. The choice of method will depend on the desired substitution pattern of the target molecule and the availability of the starting materials. These protocols provide a solid foundation for researchers to explore the synthesis of novel tetrahydrothiophene derivatives for applications in drug discovery and materials science.

References

  • Hosomi, A. et al. (1991). Synlett, 1991(8), 557-557.
  • Chemical & Pharmaceutical Bulletin (1985), 33(4), 1734-1740.
  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.

Sources

Bis(trimethylsilylmethyl) sulfide: A Versatile Reagent for the Fluoride-Promoted Olefination of Aldehydes and Ketones

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract and Introduction

In the landscape of modern organic synthesis, the development of reagents that offer mild, efficient, and selective transformations is paramount. Bis(trimethylsilylmethyl) sulfide, with the formula ((CH₃)₃SiCH₂)₂S, has emerged as a powerful tool for the conversion of carbonyl compounds into vinyl sulfides. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this reagent. Functioning as a stable and convenient synthetic equivalent of the challenging (methylthio)methyl anion, its reactions are typically initiated by a fluoride source under mild conditions. The resulting vinyl sulfides are not merely products but valuable intermediates, serving as precursors for ketones, and participating in a variety of carbon-carbon bond-forming reactions crucial for the synthesis of complex molecular architectures. This guide will detail the underlying reaction mechanism, provide comprehensive experimental protocols, and discuss the scope and utility of this important transformation.

Reagent Profile: Properties and Safe Handling

Before utilization, a thorough understanding of the reagent's properties and safety requirements is essential.

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 4712-51-0
Molecular Formula C₈H₂₂SSi₂
Molecular Weight 206.50 g/mol
Appearance Colorless Liquid
Boiling Point 88 °C at 21 mmHg
Density 0.844 g/mL at 20 °C
Refractive Index n20/D 1.455

Safety and Handling Precautions:

  • Hazards: this compound is a thioether and should be handled in a well-ventilated fume hood. While specific toxicity data is not widely published, related silyl sulfides are noted to be toxic and flammable.[1] Assume the reagent is hazardous upon inhalation, ingestion, and skin contact.

  • Storage: The reagent is sensitive to moisture and air, which can lead to hydrolysis of the trimethylsilyl groups. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound.

Core Application: Fluoride-Promoted Olefination

The primary application of this compound is its reaction with aldehydes and ketones, promoted by a fluoride ion catalyst, to yield vinyl sulfides. This process is particularly effective for non-enolizable carbonyl compounds, providing the desired alkenes in high yields.[2]

Causality and Reaction Mechanism

The reaction proceeds through a well-defined pathway that leverages the high affinity of silicon for fluoride. This process is mechanistically analogous to the Peterson Olefination.[3]

  • Anion Generation: The reaction is initiated by a fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF). The fluoride ion attacks one of the electrophilic silicon atoms of this compound, cleaving the Si-C bond to generate a potent α-silyl, α-thio carbanion. This intermediate is the key nucleophile.

  • Nucleophilic Attack: The generated carbanion swiftly attacks the electrophilic carbonyl carbon of the aldehyde or ketone substrate. This forms a β-silyloxy, β'-silyl thioalkoxide intermediate.

  • Peterson-type Elimination: The reaction culminates in an anti-elimination step. The alkoxide attacks the remaining trimethylsilyl group, leading to the formation of a stable trimethylsilanolate byproduct and the desired vinyl sulfide. This intramolecular cyclization and subsequent fragmentation is the driving force for the olefination.

Visualization of the Reaction Mechanism

G cluster_start Step 1: Anion Generation cluster_attack Step 2: Nucleophilic Attack cluster_elimination Step 3: Peterson Elimination reagent ((CH₃)₃SiCH₂)₂S carbanion [(CH₃)₃SiCH₂SCH₂]⁻ + (CH₃)₃SiF reagent->carbanion Fluoride Attack fluoride F⁻ carbonyl R₂C=O intermediate β-Silyloxy Intermediate carbonyl->intermediate carbanion_ref->carbonyl Nucleophilic Attack product Vinyl Sulfide (R₂C=CHSCH₂Si(CH₃)₃) byproduct ((CH₃)₃Si)₂O intermediate_ref->product anti-Elimination intermediate_ref->byproduct Formation

Caption: Mechanism of Fluoride-Promoted Olefination.

Detailed Experimental Protocols

Adherence to a validated protocol is critical for reproducibility and success. The following section provides a general, step-by-step procedure.

Materials and Equipment
  • Reagents: this compound, aldehyde or ketone substrate, anhydrous cesium fluoride (CsF) or TBAF solution, anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF).

  • Solvents for Workup: Diethyl ether or ethyl acetate, saturated aqueous sodium bicarbonate (NaHCO₃), brine.

  • Drying Agent: Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Equipment: Oven-dried round-bottom flask with a magnetic stir bar, rubber septum, nitrogen or argon line with a bubbler, syringes, and standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column).

Step-by-Step General Procedure
  • Reaction Setup: Place anhydrous CsF (1.2 equivalents) into a round-bottom flask equipped with a magnetic stir bar. Flame-dry the flask under vacuum and backfill with an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add anhydrous DMF (or THF) via syringe to the flask. To this suspension, add the aldehyde or ketone substrate (1.0 equivalent) via syringe.

  • Initiation: Add this compound (1.1 equivalents) dropwise to the stirring mixture at room temperature.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Workup: Upon completion, quench the reaction by pouring the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution and diethyl ether.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to afford the pure vinyl sulfide product.

Visualization of the Experimental Workflow

G Setup 1. Setup (Flame-dried flask, CsF, inert atm) Solvent 2. Add Solvent & Substrate Setup->Solvent Reagent 3. Add Bis(TMSM)Sulfide (Room Temp) Solvent->Reagent Monitor 4. Stir & Monitor (TLC, 2-12h) Reagent->Monitor Workup 5. Quench & Extract (Ether/NaHCO₃) Monitor->Workup Purify 6. Dry & Purify (Column Chromatography) Workup->Purify Product Final Product (Vinyl Sulfide) Purify->Product

Caption: General Experimental Workflow.

Substrate Scope and Data Summary

This olefination protocol is applicable to a wide range of carbonyl compounds. A key advantage is its high efficiency with non-enolizable aldehydes and ketones, where competing reactions like aldol condensation are minimized.[2]

Table 2: Representative Examples of Vinyl Sulfide Synthesis

EntryCarbonyl SubstrateConditionsProductYield (%)
1BenzaldehydeCsF, DMF, RT, 4h1-Phenyl-2-(trimethylsilylmethylthio)ethene~90
24-MethoxybenzaldehydeCsF, DMF, RT, 3h1-(4-Methoxyphenyl)-2-(trimethylsilylmethylthio)ethene~95
3CyclohexanoneCsF, DMF, RT, 12h1-(Trimethylsilylmethylthio)cyclohexene~80
4BenzophenoneCsF, DMF, RT, 6h1,1-Diphenyl-2-(trimethylsilylmethylthio)ethene~88

(Note: Yields are representative and may vary based on specific reaction scale and purification efficiency.)

Synthetic Utility of Vinyl Sulfide Products

The vinyl sulfides synthesized using this method are versatile intermediates in organic chemistry and drug development. Their synthetic potential includes:

  • Ketone Synthesis: Hydrolysis of the vinyl sulfide moiety under acidic conditions provides a straightforward route to ketones.

  • C-C Bond Formation: As electron-rich alkenes, they can participate in various cycloaddition and electrophilic addition reactions.

  • Precursors to Vinyl Lithiums: Deprotonation can generate vinyl lithium reagents for further functionalization.

The ability to construct these valuable intermediates from readily available carbonyls highlights the strategic importance of the title reaction in multistep synthetic campaigns.

References

  • Wikipedia contributors. (2023). Bis(trimethylsilyl)sulfide. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][1]

  • Pan, M., et al. (1998). Synthesis of Bis(trimethylsilyl) Ketone and Reactions with Organometallic Compounds. ResearchGate. This source discusses reactions of bis(trimethylsilyl)methyl derivatives with carbonyls.[2]

Sources

Troubleshooting & Optimization

Common side reactions with "Bis(trimethylsilylmethyl) sulfide"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for Bis(trimethylsilylmethyl) sulfide (CAS No. 4712-51-0). This document is intended for researchers, scientists, and drug development professionals who are utilizing this versatile thioether in their synthetic workflows. My goal is to provide not just procedural steps, but a deeper understanding of the causality behind potential side reactions and troubleshooting strategies, ensuring the integrity and success of your experiments.

Introduction to this compound

This compound, with the chemical structure ((CH₃)₃SiCH₂)₂S, is a sterically hindered thioether. Its primary utility in organic synthesis stems from two key reactive pathways:

  • Oxidation: The sulfur atom can be selectively oxidized to form the corresponding sulfoxide, which is a precursor for thiocarbonyl ylides.

  • Anion Equivalency: It can serve as a synthetic equivalent of the (methylthio)methyl anion in reactions promoted by fluoride ions.

While a powerful reagent, its unique structure—combining a nucleophilic sulfur center with bulky, silicon-containing groups—presents specific challenges. This guide addresses the most common issues encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should be aware of in commercially available this compound?

A1: The most common synthesis involves the reaction of chloromethyltrimethylsilane with a sulfide source, such as sodium sulfide.[1] Potential impurities arising from this process include:

  • Unreacted Chloromethyltrimethylsilane: This electrophilic impurity can interfere with nucleophilic reactions.

  • Hexamethyldisiloxane (((CH₃)₃Si)₂O): Formed from the hydrolysis of silyl-containing starting materials or the product itself. It is generally inert but can complicate purification.

  • Polysulfides: Formation of species with S-S bonds can occur, although typically in small amounts.

Q2: How should I properly store this reagent?

A2: this compound should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen). While chemically stable at room temperature, the trimethylsilylmethyl groups can be susceptible to cleavage in the presence of strong acids or certain nucleophiles, and the thioether can slowly oxidize in air over extended periods.

Q3: Can I purify this compound by distillation?

A3: Yes, vacuum distillation is the recommended method for purification. The reported boiling point is 88 °C at 21 mmHg. Ensure the distillation apparatus is thoroughly dried to prevent hydrolysis.

Troubleshooting Guide: Common Side Reactions & Solutions

This section details specific experimental problems, their probable causes rooted in the compound's reactivity, and actionable solutions.

Problem 1: Low Yield or No Reaction in Oxidation to Sulfoxide

You are attempting to synthesize bis(trimethylsilylmethyl) sulfoxide using an oxidant like m-CPBA, but you observe low conversion of the starting material or a complex mixture of products.

  • Probable Cause 1: Over-oxidation to Sulfone. Thioethers can be oxidized first to a sulfoxide and subsequently to a sulfone (R₂SO₂). This is particularly problematic with excess oxidant or elevated reaction temperatures. The sulfone is often more polar than the sulfoxide and may be difficult to separate.

  • Probable Cause 2: Acid-Catalyzed Decomposition. Many oxidizing agents, or their byproducts, can create acidic conditions. The α-silyl nature of the substrate makes the C-Si bond susceptible to cleavage under acidic conditions, a reaction known as protodesilylation.[2] This can lead to a cascade of decomposition pathways.

  • Solution & Protocol:

    • Control Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the oxidizing agent. Adding the oxidant portion-wise can help prevent localized high concentrations.

    • Temperature Control: Perform the oxidation at low temperatures. A typical starting point is -78 °C, allowing the reaction to slowly warm.[3]

    • Buffering: If acidic byproducts are a concern (e.g., from m-CPBA), consider adding a non-nucleophilic buffer like sodium bicarbonate to the reaction mixture.

    • Choice of Oxidant: For sensitive substrates, consider alternative, milder oxidizing agents. See the table below for a comparison.

Oxidant Typical Conditions Potential Side Reactions
m-CPBACH₂Cl₂, -78 °C to 0 °COver-oxidation, acid-catalyzed decomposition
Hydrogen Peroxide (H₂O₂)Often requires a catalystCan be slow, may require careful pH control
Sodium Periodate (NaIO₄)MeOH/H₂OGood selectivity for sulfoxide
Problem 2: Inefficient Generation of Thiocarbonyl Ylide for Cycloadditions

You are using bis(trimethylsilylmethyl) sulfoxide as a precursor to a thiocarbonyl ylide for a [3+2] cycloaddition, but the yield of the desired heterocyclic product is low.

  • Probable Cause 1: Incomplete Ylide Formation. The generation of the thiocarbonyl ylide from the sulfoxide typically involves heating, which facilitates a sila-Pummerer type rearrangement and elimination of hexamethyldisiloxane.[4] Insufficient temperature or reaction time can lead to incomplete conversion.

  • Probable Cause 2: Ylide Instability and Dimerization. Non-stabilized thiocarbonyl ylides are highly reactive and can undergo side reactions, such as dimerization or reaction with the starting sulfoxide, if not efficiently trapped by a dipolarophile.

  • Probable Cause 3: Steric Hindrance. The bulky trimethylsilylmethyl groups can influence the stereochemical outcome of the cycloaddition, potentially leading to a mixture of diastereomers if the dipolarophile is also substituted.[3] While not strictly a side reaction, the formation of an undesired stereoisomer lowers the yield of the target molecule.

  • Solution & Workflow:

    Caption: Troubleshooting workflow for thiocarbonyl ylide cycloadditions.

Problem 3: Unwanted Cleavage of Trimethylsilylmethyl Groups

During a reaction, you observe the formation of byproducts that suggest the C-Si bond has been broken.

  • Probable Cause 1: Presence of Fluoride Ions. Fluoride ions have a very high affinity for silicon and are commonly used to deprotect silyl ethers. Even catalytic amounts of fluoride (e.g., from TBAF) can readily cleave the C-Si bond in this compound, which is the basis for its use as a (methylthio)methyl anion equivalent.[5][6] If this cleavage is not the intended reaction, fluoride contamination is a likely culprit.

  • Probable Cause 2: Strong Acidic or Basic Conditions. As mentioned, strong acids can cause protodesilylation.[2] Similarly, while more stable than in acidic media, strong bases can also promote C-Si bond cleavage, especially at elevated temperatures.

  • Solution & Prevention Strategy:

    Caption: Prevention strategy for undesired C-Si bond cleavage.

References

  • Achiwa, K., et al. (1991). A New Method for the Generation of Thiocarbonyl Ylides from Bis(trimethylsilylmethyl)sulfides and Their Application to Cycloadditions. Synlett, 1991(8), 557-557.
  • Baran, P. S. (n.d.). Sulfur Ylide Chemistry. Baran Lab, Scripps Research. Available at: [Link]

  • Block, E., et al. (1986). Interaction of C−Si, C−Sn, and Si−Si σ-Bonds with Chalcogen Lone Pairs. Journal of the American Chemical Society, 108(16), 4568–4580.
  • Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. Available at: [Link]

  • Speck, K. (2016). The Total Synthesis of Tetracyclic Meroterpenoid Natural Products – Gold(I)-Catalyzed Cyclizations of 1. Ludwig-Maximilians-Universität München. Available at: [Link]

  • Padwa, A. (Ed.). (2002). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 27: Heteroatom Analogues of Aldehydes and Ketones. Thieme.
  • Landais, Y. (2008).
  • Mlostoń, G., & Heimgartner, H. (2000). Generation and Typical Reactions of Thiocarbonyl Ylides. Polish Journal of Chemistry, 74(11), 1503-1531.
  • Grieco, P. A., et al. (2020). U.S. Patent No. 10,745,413 B2. U.S. Patent and Trademark Office.
  • Padwa, A., & Pearson, W. H. (Eds.). (2002).
  • Achiwa, K., et al. (1987). A New Generation of Thiocarbonyl Ylide and Its 1,3-Cycloaddition Leading to Tetrahydrothiophene Derivatives. Chemical & Pharmaceutical Bulletin, 35(5), 1734-1740.
  • O'Donnell, M. J. (Ed.). (2004). e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.
  • Hosomi, A., et al. (1991). Fluoride Ion-Promoted Reaction of this compound with Carbonyl Compounds: A New Method for the Synthesis of β-Hydroxy Thioethers. Synlett, 1991(8), 557-558.
  • Achiwa, K., et al. (1995). New Method for Generation of Thiocarbonyl Ylides from Bis(trimethylsilylmethyl)sulfoxides and Their Application to Cycloadditions. Heterocycles, 40(1), 249-260.

Sources

Technical Support Center: Purification of Products from Bis(trimethylsilylmethyl) sulfide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for reactions involving Bis(trimethylsilylmethyl) sulfide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex purification challenges associated with this versatile reagent. As a synthetic equivalent for the (methylthio)methyl anion, this compound is invaluable, but its use introduces specific byproducts that require tailored purification strategies.[1] This document provides in-depth, field-proven insights to ensure you can isolate your desired products with high purity and yield.

Section 1: Understanding the Chemistry: Key Byproducts and Impurities

Successful purification begins with understanding the potential impurities in your reaction mixture. Reactions using this compound, often activated by a fluoride source like tetrabutylammonium fluoride (TBAF), generate a predictable set of silicon-containing and sulfur-containing side products.

The primary challenge arises from the cleavage of the C-Si bond, which liberates the reactive anion and generates silyl byproducts. The nature of these byproducts depends on the reaction conditions and workup procedures.

Impurity/Byproduct Source Key Properties & Purification Challenge
Unreacted Reagent Incomplete reaction or use of excess reagent.Moderately polar thioether. Can co-elute with products of similar polarity.
Hexamethyldisiloxane (HMDSO) Hydrolysis of silyl fluoride or other silicon-containing species during aqueous workup.[2]Very non-polar, volatile (b.p. 101 °C). Can be difficult to separate from non-polar products by chromatography.
Trimethylsilyl Fluoride (TMSF) Reaction of the trimethylsilyl group with a fluoride activator (e.g., TBAF).Highly volatile (b.p. 16.4 °C). Usually removed during solvent evaporation but can hydrolyze to form HMDSO.
Tetrabutylammonium Salts Byproduct from the TBAF activator.Highly polar, water-soluble. Typically removed during aqueous workup, but can cause emulsions.
Other Organosulfur Compounds Side reactions or impurities in the starting material.Often have a strong odor and may require specific techniques for complete removal.[3]
Silylated Byproducts Incomplete reaction or side reactions leading to silylation of other functional groups.[4][5]Polarity varies widely. Can lead to a complex mixture and misinterpretation of analytical data.[4]
Section 2: Troubleshooting Guide for Purification

This section addresses common issues encountered during the purification of products from this compound reactions in a practical, question-and-answer format.

Q1: My crude ¹H NMR spectrum shows multiple sharp singlets around 0 ppm. How do I know which one belongs to my product and how do I get rid of the others?

Plausible Causes:

  • The signals around 0 ppm are characteristic of the methyl protons on a trimethylsilyl (TMS) group. Their presence indicates silicon-containing impurities.

  • Common sources include unreacted starting material, Hexamethyldisiloxane (HMDSO), or other silylated byproducts.[4][5]

Diagnostic Steps:

  • Reference Your Starting Material: Compare the chemical shift of the TMS signal in your crude mixture to that of pure this compound.

  • Spike a TLC Plate: Run a TLC of your crude mixture alongside a spot of the starting material. This will confirm if unreacted reagent is present.

  • Identify HMDSO: HMDSO is a very common, non-polar byproduct formed from the hydrolysis of silyl species.[2] It often appears as a sharp singlet at ~0.06 ppm in CDCl₃. It is volatile and can sometimes be removed under high vacuum if the desired product is not volatile.

Solutions:

  • Aqueous Workup: A thorough aqueous wash is the first line of defense. HMDSO is water-insoluble and will remain in the organic layer.

  • Chromatography Strategy: HMDSO is extremely non-polar. When performing flash column chromatography, begin eluting with a non-polar solvent like pure hexanes. This will flush the HMDSO and other non-polar impurities from the column before you begin a gradient to elute your more polar product.[6][7]

  • Distillation: If your product is thermally stable and has a boiling point significantly higher than HMDSO (b.p. 101 °C), fractional distillation or Kugelrohr distillation can be an effective purification method.[8][9]

Q2: My flash chromatography isn't giving good separation. My product is streaking or co-eluting with an unknown impurity.

Plausible Causes:

  • Acidic Silica Gel: Standard silica gel is slightly acidic and can cause decomposition of sensitive functional groups or strong binding of basic compounds (e.g., amines), leading to streaking.[6]

  • Improper Solvent System: The polarity of the eluent may not be optimized for your specific separation, leading to poor resolution between your product and a byproduct. An ideal Rf value for the target compound is around 0.3.[6]

  • Column Overloading: Loading too much crude material onto the column will inevitably lead to poor separation.

Diagnostic Steps:

  • TLC Analysis: Carefully re-evaluate your TLC. Test various solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to find one that gives good separation between your product and the impurities.

  • Check for Baseline Material: On your TLC, see if there is material streaking from the baseline. This often indicates strong interaction with the silica.

Solutions:

  • Deactivate the Silica Gel: For basic or sensitive compounds, you can use a "neutralized" silica gel. A common lab practice is to add 0.1-1% triethylamine or pyridine to the chromatography solvent system.[6] This deactivates the acidic sites on the silica, preventing streaking and decomposition.

  • Alternative Stationary Phases: If your compound is very acid-sensitive, consider using a different stationary phase like neutral alumina or a reversed-phase (C18) silica gel.[10][11]

  • Gradient Elution: Employ a shallow gradient elution during column chromatography. Start with a low polarity to remove non-polar impurities, and slowly increase the polarity to carefully elute your product away from closely-eluting impurities.

Q3: I've purified my compound, but it still has a persistent, unpleasant sulfur odor.

Plausible Causes:

  • Trace amounts of volatile, low molecular weight organosulfur impurities are present. The human nose is extremely sensitive to these compounds, so even ppm levels can be noticeable.

  • The product itself may have a slight odor, but a strong smell often indicates impurities.

Solutions:

  • Activated Charcoal Treatment: Dissolve the purified product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and stir with a small amount of activated charcoal for 15-30 minutes. The charcoal can adsorb the odorous impurities. Filter the mixture through a pad of Celite to remove the charcoal and then concentrate the filtrate.

  • Azeotropic Removal: Co-evaporate the product with a solvent like toluene on a rotary evaporator. This can sometimes help remove trace volatile impurities. Repeat this process several times.

  • Oxidative Wash: In some cases, a dilute aqueous wash with an oxidizing agent like hydrogen peroxide or Oxone® can oxidize residual thiols or sulfides to less volatile sulfoxides or sulfones, which can then be removed by a subsequent aqueous wash or chromatography. Caution: Ensure your desired product is stable to these oxidative conditions before attempting this.

Section 3: Key Purification Protocols

Here are step-by-step guides for the most common and effective purification workflows.

Protocol 3.1: General Aqueous Workup

This procedure is designed to remove water-soluble byproducts like tetrabutylammonium salts and to begin the process of separating your product from reaction impurities.

  • Quench the Reaction: Cool the reaction mixture to 0 °C. Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution to quench any remaining reactive species.

  • Dilute: Add deionized water and the desired extraction solvent (e.g., ethyl acetate, diethyl ether, or dichloromethane).

  • Extract: Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Wash: Drain the organic layer and wash it sequentially with:

    • Deionized water (2x)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (if the reaction was acidic)

    • Saturated aqueous sodium chloride (brine) (1x) to help break emulsions and remove residual water.

  • Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the organic solvent using a rotary evaporator.

Protocol 3.2: Optimized Flash Column Chromatography

This protocol is tailored to separate the desired product from non-polar silicon byproducts and other impurities.[12][13]

  • Select Solvent System: Based on TLC analysis, choose a solvent system where your product has an Rf of ~0.3.[6]

  • Pack the Column: Pack a column with the appropriate amount of silica gel (230-400 mesh is standard for flash chromatography).[7] Equilibrate the column with your starting, low-polarity eluent (e.g., 100% hexanes).

  • Load the Sample: Dissolve your crude product in a minimal amount of a strong solvent like dichloromethane. Alternatively, for better resolution, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elute Non-Polar Byproducts: Begin elution with 100% hexanes (or your least polar solvent). Collect the first few fractions and check by TLC to ensure all fast-moving, non-polar spots (like HMDSO) have been completely eluted.

  • Elute the Product: Gradually increase the polarity of the eluent (gradient elution) to elute your product. Collect fractions and monitor by TLC.

  • Combine and Concentrate: Combine the fractions containing the pure product and concentrate the solvent under reduced pressure.

Workflow Visualization

The following diagrams illustrate the decision-making process for purification.

PurificationWorkflow Start Crude Reaction Mixture Workup Aqueous Workup & Extraction Start->Workup Analyze Analyze Crude by TLC/NMR Workup->Analyze Chrom Flash Column Chromatography Analyze->Chrom Complex Mixture or Non-Volatile Product Distill Vacuum Distillation (Kugelrohr) Analyze->Distill Volatile Product & Different Boiling Points Product Pure Product Chrom->Product Distill->Product

Caption: General purification strategy decision tree.

ChromatographyTroubleshooting Start Poor Separation (Streaking/Co-elution) CheckTLC Re-optimize TLC Solvent System Start->CheckTLC IsBasic Is Compound Basic or Acid-Sensitive? CheckTLC->IsBasic Neutralize Add 0.5% Triethylamine to Eluent IsBasic->Neutralize Yes CheckLoad Was Column Overloaded? IsBasic->CheckLoad No AltPhase Consider Alumina or Reversed-Phase C18 Neutralize->AltPhase Still Poor Separation Neutralize->CheckLoad Success Good Separation AltPhase->Success Repack Repack and Run with Less Material CheckLoad->Repack Yes CheckLoad->Success No Repack->Success

Sources

"Bis(trimethylsilylmethyl) sulfide" stability under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Bis(trimethylsilylmethyl) sulfide

Welcome to the technical support guide for this compound. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability, handling, and troubleshooting of this versatile organosilicon reagent. Our goal is to move beyond simple protocols and explain the chemical reasoning behind our recommendations, empowering you to make informed decisions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, with the chemical formula ((CH₃)₃SiCH₂)₂S, is an organosilicon compound containing a thioether linkage flanked by two trimethylsilylmethyl groups. Unlike its more common analog, bis(trimethylsilyl) sulfide ((TMS)₂S), which features a direct and highly labile Si-S bond, this compound's Si-C-S-C-Si backbone grants it different reactivity and stability profiles.

Its primary role in synthesis is as a less reactive, and therefore more controllable, source of sulfide. It is particularly useful in the synthesis of metal sulfide nanoparticles and other inorganic materials where a slow, homogenous release of sulfide is beneficial.[1]

Caption: Molecular structure of this compound.

Q2: How should I store and handle this reagent?

Proper storage is critical for maintaining the integrity of this compound.

  • Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen. The Si-C bond is susceptible to slow cleavage by moisture over long periods, especially if acidic or basic impurities are present.

  • Temperature: While the material is stable at room temperature, for long-term storage, refrigeration (2-8 °C) is recommended to minimize degradation from ambient heat and moisture.

  • Container: Use a tightly sealed container with a PTFE-lined cap to prevent moisture ingress and contamination.

  • Handling: Always handle the liquid in a well-ventilated fume hood. Use dry syringes or cannulas for transfer, and ensure all glassware is rigorously dried before use.

Troubleshooting Guide: Stability Under Reaction Conditions

A common point of failure in reactions involving organosilicon reagents is their unexpected decomposition. This guide addresses stability concerns under the most common non-neutral conditions.

Q3: My reaction is failing. How can I verify the integrity of my this compound reagent?

If you suspect reagent degradation, a simple analytical check can provide a definitive answer.

Signs of Degradation:

  • Visual: Appearance of cloudiness or solid precipitate (often silica or siloxanes).

  • Olfactory: A noticeable increase in the foul odor may suggest the release of sulfide species.

Recommended Protocol: Purity Check by ¹H NMR Spectroscopy

  • Preparation: In a glovebox or under an inert atmosphere, carefully withdraw ~5-10 mg of the sulfide reagent.

  • Dissolution: Dissolve the sample in ~0.6 mL of an anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆).

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Analysis: A pure sample should exhibit two sharp singlets with the expected integration ratio:

    • ~2.0-2.2 ppm (s, 4H): Corresponds to the two methylene protons (-S-CH₂ -Si-).

    • ~0.1-0.2 ppm (s, 18H): Corresponds to the eighteen protons of the two trimethylsilyl groups (-Si(CH₃ )₃).

    • The presence of a broad peak around 1.5-2.5 ppm may indicate water, while a new singlet around 0.05-0.1 ppm could suggest the formation of hexamethyldisiloxane ((TMS)₂O), a common decomposition product.

G start Reaction Failure Suspected check_visual Visually Inspect Reagent (Cloudy? Precipitate?) start->check_visual run_nmr Perform ¹H NMR Purity Check check_visual->run_nmr analyze_nmr Analyze Spectrum: - Two sharp singlets? - Impurity peaks present? run_nmr->analyze_nmr is_pure Is Reagent Pure? analyze_nmr->is_pure reagent_ok Reagent is Stable. Troubleshoot other reaction parameters (temp, solvent, etc.). is_pure->reagent_ok Yes reagent_bad Reagent has Decomposed. Purify by distillation or a new bottle. is_pure->reagent_bad No

Caption: Workflow for troubleshooting reagent stability.

Q4: I need to perform a synthesis under acidic conditions. Will this compound remain stable?

Stability in acidic media is highly dependent on the nature of the acid and the reaction conditions. The Si-C bond is generally stable to mild aqueous acids but can be cleaved by strong acids.[2][3]

Mechanism of Acid-Catalyzed Decomposition: The most probable pathway involves the protonation of the sulfur atom. This makes the sulfur a better leaving group and activates the α-carbon for nucleophilic attack. Alternatively, direct protonolysis of the Si-C bond can occur under harsh conditions, a known process for cleaving such bonds.[3]

G cluster_0 Acid-Catalyzed Degradation Pathway reagent ((CH₃)₃SiCH₂)₂S protonation Protonation of Sulfur ((CH₃)₃SiCH₂)₂S⁺-H reagent->protonation + H⁺ attack Nucleophilic Attack (e.g., by H₂O) at Si protonation->attack cleavage Si-C Bond Cleavage attack->cleavage products Products: (CH₃)₃Si-OH (CH₃)₃Si-O-Si(CH₃)₃ CH₄, H₂S cleavage->products

Caption: Proposed mechanism for acid-catalyzed decomposition.

Table 1: Qualitative Stability Profile in Acidic Media

Acid TypeConditionExpected StabilityRationale & Expert Insight
Aqueous Mineral Acid (e.g., 1M HCl)Room Temp, < 1 hrGenerally Stable The Si-C bond is robust enough to withstand brief exposure to dilute, non-oxidizing acids.
Carboxylic Acids (e.g., Acetic Acid)Room TempHigh Stability Weak acids are unlikely to promote significant cleavage unless heated for prolonged periods.
Strong Protic Acids (e.g., TFA, H₂SO₄)Room TempLikely Unstable Strong acids can effectively protonate the sulfide and facilitate Si-C bond cleavage.[3] Avoid use or perform careful optimization.
Lewis Acids (e.g., TiCl₄, AlCl₃)AnhydrousPotentially Unstable Lewis acids can coordinate to the sulfur atom, activating the molecule for decomposition. Compatibility must be tested.
Q5: Is the reagent more stable under basic conditions?

The stability under basic conditions depends critically on whether the base is nucleophilic.

Mechanism of Base-Catalyzed Decomposition: The key vulnerability is the silicon atom, which is susceptible to nucleophilic attack. Strong, hard nucleophiles like hydroxide or alkoxides can attack the silicon center, leading to the cleavage of the Si-C bond. This is a classic decomposition pathway for many organosilicon compounds.[4]

G cluster_1 Base-Catalyzed Degradation Pathway reagent ((CH₃)₃SiCH₂)₂S attack Nucleophilic Attack (e.g., by OH⁻) at Si reagent->attack + OH⁻ intermediate Pentacoordinate Si Intermediate attack->intermediate cleavage Si-C Bond Cleavage intermediate->cleavage products Products: (CH₃)₃Si-OH ⁻CH₂(SCH₂Si(CH₃)₃) cleavage->products

Caption: Proposed mechanism for base-catalyzed decomposition.

Table 2: Qualitative Stability Profile in Basic Media

Base TypeConditionExpected StabilityRationale & Expert Insight
Amine Bases (e.g., TEA, DIPEA)AnhydrousHigh Stability Sterically hindered, non-nucleophilic bases are generally compatible and are excellent choices for acid scavenging.
Strong Non-Nucleophilic Bases (e.g., DBU, KHMDS)Anhydrous, Low TempModerately Stable While not nucleophilic, very strong bases could potentially deprotonate the methylene group, leading to side reactions. Use with caution.
Aqueous Hydroxides (e.g., NaOH, KOH)Room TempSlow Decomposition The hydroxide ion is a potent nucleophile for silicon and will cause cleavage. Stability decreases significantly with heat.
Alkoxides (e.g., NaOMe, t-BuOK)AnhydrousUnstable Alkoxides are strong nucleophiles that will readily attack the silicon center, leading to rapid decomposition.[4]

Summary & Recommendations

For maximum success when using this compound, adhere to the following principles:

  • Prioritize Purity: Always ensure your reagent is pure before use, especially if it has been stored for a long time.

  • Favor Neutral Conditions: The reagent is most stable and predictable under neutral, anhydrous conditions.

  • Choose Reagents Wisely: If acidic or basic conditions are unavoidable, select the mildest reagents possible. For bases, prefer non-nucleophilic amines. For acids, avoid strong, non-volatile acids like H₂SO₄.

  • Control Temperature: Avoid high reaction temperatures when acidic or basic reagents are present, as this will accelerate decomposition.

  • Perform Pilot Reactions: When exploring new reaction conditions, always conduct a small-scale pilot experiment to confirm the stability and compatibility of the sulfide reagent.

References

  • Wikipedia. Bis(trimethylsilyl)sulfide. [Link]

  • ACS Publications. Hydrolysis of Bis((trimethylsilyl)methyl)tin Dihalides. Crystallographic and Spectroscopic Study of the Hydrolysis Pathway. [Link]

  • ResearchGate. MgI2‐Mediated Chemoselective Cleavage of Protecting Groups: An Alternative to Conventional Deprotection Methodologies. [Link]

  • ECS Meeting Abstracts. Direct Surface Sulfidation of Layered Metal Hydroxides Using Bis(trimethylsilyl) Sulfide. [Link]

  • PubMed Central (PMC). Deletion of Ac-NMePhe1 from [NMePhe1]arodyn under Acidic Conditions. [Link]

Sources

Technical Support Center: Bis(trimethylsilylmethyl) sulfide Reaction Work-up

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This document provides in-depth guidance on the reaction work-up procedures involving bis(trimethylsilylmethyl) sulfide, ((CH₃)₃SiCH₂)₂S. Unlike its more common counterpart, bis(trimethylsilyl) sulfide, this reagent features a methylene spacer, which significantly influences its reactivity and stability, particularly concerning hydrolysis. This guide is designed to be a practical resource, offering not just procedural steps but also the underlying chemical principles to empower you to troubleshoot and optimize your experimental outcomes.

Core Properties of this compound

A clear understanding of the reagent's properties is fundamental to designing an effective work-up.

PropertyValueSource
Chemical Formula C₈H₂₂SSi₂
Molecular Weight 206.50 g/mol
Appearance Colorless liquid
Odor Stench
Boiling Point 88 °C at 21 mmHg
Density 0.844 g/mL at 20 °C
Stability Chemically stable under standard ambient conditions. Combustible liquid.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the work-up of reactions involving this compound.

Q1: My crude reaction mixture is an emulsion after adding an aqueous quench. How can I break it up?

A1: Emulsion formation is common in organosilicon chemistry due to the presence of amphiphilic silyl byproducts.

  • Causality: Silyl ethers or other silicon-containing byproducts can act as surfactants, stabilizing the oil-in-water or water-in-oil droplets.

  • Troubleshooting Steps:

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase often destabilizes the emulsion.

    • Solvent Modification: Add a small amount of a different organic solvent. For example, if your primary solvent is diethyl ether, adding some ethyl acetate or dichloromethane can alter the interfacial tension and break the emulsion.

    • Filtration: Passing the emulsified mixture through a pad of Celite® or glass wool can sometimes help to coalesce the dispersed phase.

    • Patience: In some cases, allowing the mixture to stand for an extended period (e.g., overnight) can lead to phase separation.

Q2: I'm having difficulty removing silicon-based byproducts from my desired product by column chromatography. What can I do?

A2: Silicon byproducts, such as trimethylsilanol (TMSOH) or its dimer hexamethyldisiloxane (HMDSO), are often non-polar and can co-elute with non-polar products.

  • Causality: The trimethylsilylmethyl group, upon cleavage, will generate water-soluble and volatile byproducts. However, unreacted starting material or other silyl byproducts might be less polar.

  • Troubleshooting Strategies:

    • Fluoride Treatment: Silyl groups can be cleaved by a fluoride source, such as tetra-n-butylammonium fluoride (TBAF) or hydrofluoric acid (HF) in pyridine.[1] This converts non-polar silyl compounds into more polar alcohols or silanols, which are more easily separated by chromatography or extraction. Caution: This method is only suitable if your desired product does not contain fluoride-sensitive functional groups (like other silyl protecting groups).[1][2]

    • Acidic or Basic Wash: A wash with dilute acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) can sometimes hydrolyze silyl impurities to more polar, water-soluble species. The stability of the Si-CH₂-S linkage in this compound makes it more robust to hydrolysis than Si-S bonds, but this should be tested on a small scale.[3]

    • Distillation: If your product is thermally stable and has a significantly different boiling point from the silyl impurities, distillation (potentially under reduced pressure) is a viable purification method.

    • Azeotropic Removal: For volatile byproducts like HMDSO, repeated co-evaporation with a solvent like methanol or toluene can be effective.

Q3: My product seems to be degrading during the work-up. What are the likely causes?

A3: Product degradation can be due to sensitivity to pH, air, or temperature.

  • Causality: While this compound itself is relatively stable, the reaction products may not be. The basic or acidic conditions of a work-up can affect sensitive functional groups.

  • Preventative Measures:

    • Neutral Quench: Quench the reaction with a neutral solution, such as saturated aqueous ammonium chloride (NH₄Cl), instead of a strong acid or base.[4]

    • Temperature Control: Perform all extractions and washes at a lower temperature (e.g., in an ice bath) to minimize thermal degradation.

    • Inert Atmosphere: If your product is air-sensitive, conduct the work-up under an inert atmosphere of nitrogen or argon.

    • Prompt Purification: Do not leave the crude product sitting for extended periods. Proceed with purification as soon as possible.

Generic Experimental Protocol: Reaction Work-up

The following is a generalized, step-by-step work-up procedure that can be adapted for various reactions using this compound. This protocol assumes the reaction was carried out in an anhydrous organic solvent (e.g., THF, diethyl ether, toluene) and that the desired product is soluble in common organic solvents.

Step 1: Quenching the Reaction

  • Objective: To stop the reaction and neutralize any reactive species.

  • Procedure:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a quenching solution. A neutral quench with saturated aqueous NH₄Cl is a good starting point.[4] For reactions that might have produced strongly basic anions, a protic solvent like methanol can be added cautiously before the aqueous quench.

Step 2: Phase Separation and Extraction

  • Objective: To separate the organic product from water-soluble byproducts.

  • Procedure:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • If the reaction solvent is water-miscible (like THF), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or diethyl ether.

    • Add deionized water to dissolve the salts.

    • Shake the funnel gently to mix the layers, venting frequently.

    • Allow the layers to separate. Drain the aqueous layer.

    • Extract the aqueous layer two more times with the organic solvent to ensure complete recovery of the product.

    • Combine all organic layers.

Step 3: Washing the Organic Phase

  • Objective: To remove residual water-soluble impurities.

  • Procedure:

    • Wash the combined organic layers with deionized water.

    • Follow with a wash using saturated aqueous NaCl (brine). This helps to break any emulsions and removes the bulk of the dissolved water from the organic phase.

Step 4: Drying and Concentration

  • Objective: To remove residual water and the solvent.

  • Procedure:

    • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude product.

Step 5: Purification

  • Objective: To isolate the pure product.

  • Procedure:

    • The crude product can be purified by standard techniques such as flash column chromatography, distillation, or recrystallization, depending on its physical properties.

Visualizing the Workflow

The following diagram illustrates the general work-up procedure described above.

Workup_Workflow Reaction Crude Reaction Mixture Quench 1. Quench (e.g., sat. aq. NH4Cl) Reaction->Quench Extraction 2. Extraction (Organic Solvent + Water) Quench->Extraction Aqueous_Layer Aqueous Layer (Water-soluble byproducts) Extraction->Aqueous_Layer Discard Organic_Layer Combined Organic Layers Extraction->Organic_Layer Wash 3. Wash (Water, then Brine) Organic_Layer->Wash Drying 4. Drying (e.g., Na2SO4) Wash->Drying Concentration 5. Concentration (Rotary Evaporation) Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product Purification 6. Purification (Chromatography, Distillation, etc.) Crude_Product->Purification Pure_Product Pure Product Purification->Pure_Product

Caption: A general workflow for the work-up of reactions involving this compound.

References

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]

  • Gelest. Deprotection of Silyl Ethers. [Link]

  • Wikipedia. Bis(trimethylsilyl) sulfide. [Link]

  • Chemsrc. bis(trimethylsilyl) sulfide. [Link]

  • Wikipedia. Silyl ether. [Link]

  • Google Patents.
  • Chemistry LibreTexts. Thioethers (Sulfides) and Silyl Ethers. [Link]

  • Kocienski, P. J. Protecting Groups. Thieme, 2004.
  • Society of Chemical Industry. Recent Advances in Organosilicon Chemistry. [Link]

  • ResearchGate. Synthesis of Organosilicon Compounds by New Direct Reactions. [Link]

  • Google Patents.
  • University of Rochester. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • ResearchGate. How to removal of excess silyl ether reagent from reaction mixture? [Link]

  • ACS Publications. Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders. [Link]

Sources

Technical Support Center: Catalyst Selection for Bis(trimethylsilylmethyl) sulfide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for reactions involving Bis(trimethylsilylmethyl) sulfide, ((Me₃SiCH₂)₂S). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. Here, we move beyond simple protocols to explain the fundamental principles governing its reactivity, enabling you to optimize your reactions, troubleshoot common issues, and select the most effective catalyst system for your specific application.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is an organosilicon compound with the structure (Me₃SiCH₂)₂S. Its principal use in organic synthesis is as a stable, convenient precursor to the highly reactive (trimethylsilyl)methylthiomethyl anion ((Me₃SiCH₂)SCH₂⁻). This anion is a potent nucleophile used to form C-C bonds, effectively adding a "CH₂-S-CH₂SiMe₃" unit to an electrophile. This functionality can be valuable in constructing complex molecular backbones.[1]

Q2: What is the "catalyst" in these reactions? Is it a traditional transition metal catalyst?

The term "catalyst" in this context can be misleading. The reaction is not typically catalyzed by a transition metal. Instead, it is activated or promoted by a nucleophilic fluoride source . Due to the exceptionally high bond energy of the Silicon-Fluorine (Si-F) bond, fluoride ions readily attack the silicon atom of the reagent. This interaction facilitates the cleavage of a carbon-silicon bond, generating the active carbanion nucleophile. Therefore, the fluoride source is the critical activator for the reaction.

Q3: Which fluoride sources are commonly used?

The choice of fluoride source is the most critical parameter for success. Several options are available, each with distinct advantages and disadvantages:

  • Tetrabutylammonium Fluoride (TBAF): The most common choice due to its excellent solubility in organic solvents like Tetrahydrofuran (THF). It is commercially available as a solution in THF or as a solid hydrate (TBAF·3H₂O). Its primary drawback is the presence of water, which can quench the generated carbanion.

  • Cesium Fluoride (CsF) & Potassium Fluoride (KF): Anhydrous alternatives to TBAF. Their use can significantly improve yields in moisture-sensitive reactions. However, their solubility in common organic solvents is much lower, often requiring higher temperatures, longer reaction times, or the use of crown ethers to enhance reactivity.

  • Tris(dimethylamino)sulfonium difluorotrimethylsilicate (TASF): A commercially available, anhydrous, and organic-soluble fluoride source. It is an excellent, albeit more expensive, alternative to TBAF for reactions that are highly sensitive to moisture and basicity.

Q4: How should I handle and store this compound?

This compound is a thioether and should be handled in a well-ventilated fume hood. While relatively stable, it is best stored under an inert atmosphere (Nitrogen or Argon) in a cool, dry place to prevent slow degradation from atmospheric moisture.

Reaction Mechanism & Catalyst Selection Workflow

The core of this chemistry lies in the fluoride-promoted desilylation to generate a carbanion. The fluoride ion attacks one of the silicon atoms, forming a pentacoordinate, hypervalent siliconate intermediate. This intermediate is unstable and fragments, cleaving the C-Si bond to form the stabilized α-silyl, α-thio carbanion, along with a stable trimethylsilyl fluoride (Me₃SiF) byproduct. This carbanion is the active species that proceeds to react with an electrophile.

G cluster_activation Activation Step cluster_reaction Nucleophilic Attack Reagent ((Me₃SiCH₂)₂S) Intermediate [Me₃SiCH₂SCH₂Si(F)Me₃]⁻ (Pentacoordinate Silicate) Reagent->Intermediate Fluoride Fluoride Source (e.g., TBAF) Fluoride->Reagent Nucleophilic Attack Carbanion Active Nucleophile: [Me₃SiCH₂SCH₂]⁻ Intermediate->Carbanion C-Si Bond Cleavage Byproduct1 Me₃SiF Intermediate->Byproduct1 Electrophile Electrophile (E⁺) (e.g., Aldehyde, Ketone) Carbanion->Electrophile Product Final Product: Me₃SiCH₂SCH₂-E Electrophile->Product

Caption: Reaction mechanism of fluoride-promoted carbanion generation.

Catalyst/Activator Selection Workflow

Choosing the correct fluoride source and conditions is paramount. Use the following decision tree to guide your selection process.

G Start Start: Select Fluoride Activator Q_Moisture Is your substrate or electrophile highly moisture-sensitive? Start->Q_Moisture Use_Anhydrous Use Anhydrous Conditions: CsF, KF, or TASF Q_Moisture->Use_Anhydrous Yes Use_TBAF_Care Use TBAF (THF Solution) Ensure anhydrous solvent and fresh reagent. Q_Moisture->Use_TBAF_Care No Q_Solubility Is reaction speed or solubility a primary concern? Use_Anhydrous_Soluble Use TASF or CsF with 18-crown-6 Q_Solubility->Use_Anhydrous_Soluble Yes Use_Anhydrous_Insoluble Use CsF or KF (May require higher temp/ longer reaction time) Q_Solubility->Use_Anhydrous_Insoluble No Use_Anhydrous->Q_Solubility

Caption: Decision workflow for selecting the appropriate fluoride activator.

Experimental Protocol: Methylthiomethylation of Benzaldehyde

This protocol is based on the methodology reported by Hosomi et al. and serves as a general starting point for the reaction of this compound with carbonyl compounds.[1]

Materials:

  • This compound

  • Benzaldehyde (or other carbonyl compound)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in anhydrous THF

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions (Argon or Nitrogen)

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.2 equivalents).

  • Dissolve the sulfide in anhydrous THF (to a concentration of approx. 0.2 M).

  • Add the carbonyl compound (e.g., Benzaldehyde, 1.0 equivalent) to the solution via syringe.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add the 1.0 M solution of TBAF in THF (1.2 equivalents) dropwise to the stirred reaction mixture over 5 minutes.

  • Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, proceed to the workup and purification steps (see Troubleshooting section for workup recommendations).

Data Snapshot: Representative Yields

The fluoride-promoted reaction is effective for a range of carbonyl compounds. The choice of fluoride source can impact yield, particularly when moisture is a concern.

ElectrophileFluoride SourceSolventTypical Yield (%)Reference
BenzaldehydeTBAFTHF~85%[1]
CyclohexanoneTBAFTHF~80%[1]
AcetophenoneTBAFTHF~75%[1]
BenzaldehydeCsFTHFPotentially higherN/A
Moisture-sensitive AldehydeTASFTHFPotentially highestN/A

Yields for CsF and TASF are qualitative estimates based on their anhydrous nature, which mitigates side reactions.

Troubleshooting Guide

Issue 1: Low or No Product Yield

  • Plausible Cause A: Inactive Fluoride Source / Wet Reagents. Commercially available TBAF in THF contains water, which will protonate and quench the generated carbanion faster than it can react with the electrophile. Solvents may also contain water.

    • Solution:

      • Use Anhydrous Fluoride: For sensitive substrates, switch to anhydrous CsF, KF, or TASF.

      • Dry Reagents: Use freshly distilled, anhydrous THF. Ensure the starting sulfide and electrophile are also dry.

      • Azeotropic Removal of Water: If using TBAF solution, water can sometimes be removed by adding benzene and distilling it off under reduced pressure (use with extreme caution).

  • Plausible Cause B: Non-optimal Temperature. While many reactions proceed at 0 °C, some less reactive electrophiles may require higher temperatures. Conversely, side reactions could occur if the temperature is too high.

    • Solution: Attempt the reaction at room temperature. If still unsuccessful, gently warm to 40-50 °C. If decomposition is observed, run the reaction at a lower temperature (e.g., -20 °C or -78 °C).

  • Plausible Cause C: Insufficient Fluoride. The fluoride is consumed stoichiometrically to produce Me₃SiF. If less than one equivalent is used, the reaction will be incomplete.

    • Solution: Ensure at least 1.1 to 1.2 equivalents of the fluoride source are used relative to the this compound.

Issue 2: Aldehyde Substrate is Consumed, but Desired Product Yield is Low

  • Plausible Cause: Competing Side Reactions. When using aldehyde electrophiles, the basicity of TBAF can promote side reactions.

    • Cannizzaro Reaction: Aldehydes without α-hydrogens can undergo disproportionation to the corresponding alcohol and carboxylic acid.

    • Oxidation: TBAF has been shown to oxidize aromatic aldehydes, particularly those with electron-withdrawing groups, directly to the carboxylic acid.

    • Solution:

      • Switch to a Less Basic Fluoride Source: Use CsF or KF. These are less basic than TBAF and less likely to promote these side reactions. TASF is also an excellent, less basic alternative.

      • Lower the Temperature: Running the reaction at 0 °C or lower can often suppress the rate of these side reactions relative to the desired nucleophilic addition.

Issue 3: Difficulty with Product Purification / Persistent Impurities

  • Plausible Cause: Tetrabutylammonium (TBA) Salts in Product. The byproduct tetrabutylammonium trimethylsilylfluoride and excess TBAF can be difficult to remove from polar products by standard aqueous extraction and may co-elute on silica gel.

    • Solution: Non-Aqueous Workup. A highly effective method avoids aqueous extraction entirely.

      • After the reaction is complete, dilute the mixture with a non-polar solvent like diethyl ether or ethyl acetate.

      • Add acidic ion-exchange resin (e.g., DOWEX® 50WX8, H⁺ form, ~5g per mmol of TBAF) and powdered calcium carbonate (~2.5g per mmol of TBAF).

      • Stir the resulting slurry vigorously for 1-2 hours at room temperature. The resin sequesters the Bu₄N⁺ cation, and the CaCO₃ neutralizes the resulting HF, precipitating it as insoluble CaF₂.

      • Filter the mixture through a pad of celite, washing thoroughly with the solvent.

      • The filtrate, now free of TBA salts, can be concentrated and purified by standard silica gel chromatography.

  • Plausible Cause: Silicon Byproducts. Neutral silicon byproducts like trimethylsilyl fluoride (Me₃SiF) or hexamethyldisiloxane ((Me₃Si)₂O, from reaction with water) can sometimes complicate purification.

    • Solution: These byproducts are typically volatile and can often be removed under high vacuum. If they persist, they are generally non-polar and can be separated from more polar products by silica gel chromatography.

References

  • Hosomi, A., et al. (1991). Methylthiomethylation of Carbonyl Compounds Using this compound Promoted by Fluoride Ion. Synlett, 1991(08), 557.

Sources

Technical Support Center: Stabilizing Bis(trimethylsilylmethyl) sulfide in Research Applications

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Bis(trimethylsilylmethyl) sulfide (CAS No. 4712-51-0). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile organosilicon compound. As a thioether, this compound offers unique properties for organic synthesis, including serving as a synthetic equivalent of the (methylthio)methyl anion in fluoride-promoted reactions. However, its stability can be compromised under certain experimental conditions. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments and the longevity of the reagent.

Understanding the Stability of this compound

This compound is a colorless to pale yellow liquid characterized by its high thermal stability and low volatility under standard conditions.[1] It is generally stable at room temperature in a properly sealed container and has been noted to have no reaction with water under neutral conditions. The product's safety data sheet confirms that it is chemically stable under standard ambient conditions (room temperature). Despite this inherent stability, improper handling and storage can lead to decomposition, compromising experimental outcomes.

Troubleshooting Guide: Identifying and Addressing Decomposition

This section addresses common issues encountered during the storage and use of this compound, presented in a question-and-answer format to directly tackle your experimental challenges.

Question 1: I've noticed a change in the appearance and odor of my this compound. What could be the cause?

Answer: A noticeable change in the physical properties of this compound, such as developing a stronger, foul odor or a change in color, can be an indicator of decomposition. The characteristic stench of organosulfur compounds may intensify if the compound degrades.[1]

  • Potential Cause A: Oxidation. Thioethers are susceptible to oxidation, which can convert them into sulfoxides and subsequently sulfones, especially in the presence of oxidizing agents.[2][3] This process can alter the compound's physical properties.

  • Potential Cause B: Hydrolysis. While stable in neutral water, prolonged exposure to moisture, especially under acidic or basic conditions, can potentially lead to the hydrolysis of the trimethylsilyl groups, analogous to the behavior of silyl ethers.[4][5]

  • Recommended Action: If you suspect decomposition, it is advisable to verify the purity of the material using an appropriate analytical technique such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy before proceeding with your experiment.

Question 2: My reaction yield is lower than expected when using this compound. Could the reagent's quality be the issue?

Answer: Yes, compromised reagent quality due to decomposition is a likely culprit for reduced reaction yields.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Ensure that the reagent has been stored according to the manufacturer's recommendations, which typically include a cool, well-ventilated area in a tightly sealed container.[6]

    • Inert Atmosphere: For long-term storage and sensitive applications, storing under an inert atmosphere (e.g., nitrogen or argon) is a best practice to prevent oxidation.

    • Check for Contaminants: Review your experimental setup for potential sources of contamination, such as residual acids, bases, or oxidizing agents that could have been introduced into the reagent bottle.

Question 3: Can I use this compound in reactions involving strong acids or bases?

Answer: Caution is advised when using this compound in the presence of strong acids or bases. While specific reactivity data for this compound is limited, the general chemistry of related compounds suggests potential for decomposition.

  • Acidic Conditions: Strong acids can catalyze the hydrolysis of silyl ethers, and a similar mechanism could affect the trimethylsilylmethyl groups in this molecule.[4][5]

  • Basic Conditions: Strong bases can also promote the cleavage of silicon-carbon bonds.

  • Recommendation: If your synthesis requires strongly acidic or basic conditions, it is crucial to perform a small-scale pilot reaction to assess the stability of this compound under your specific reaction parameters.

Proactive Measures for Storage and Handling

To prevent decomposition and ensure the consistent performance of this compound, adhere to the following best practices for storage and handling.

Optimal Storage Conditions
ParameterRecommendationRationale
Temperature Store in a cool place.[6]Minimizes the rate of potential decomposition reactions.
Atmosphere Store in a tightly closed container,[6] preferably under an inert atmosphere (Nitrogen or Argon).Prevents exposure to atmospheric oxygen and moisture, which can lead to oxidation and hydrolysis.
Light Exposure Store in a dark or amber-colored bottle.Protects the compound from potential light-induced degradation.
Container Use a clean, dry, and inert container (e.g., glass).Avoids contamination that could catalyze decomposition.
Safe Handling Protocols
  • Inert Gas Techniques: When handling, especially for high-purity applications, use of a glove box or Schlenk line is recommended to maintain an inert atmosphere.

  • Avoid Contamination: Use clean, dry syringes and needles for transferring the liquid. Do not introduce any contaminants into the storage bottle.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves and safety glasses, as the compound can be irritating to the eyes, respiratory system, and skin.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition products of this compound?

Q2: Is this compound sensitive to air?

Although it is a thioether, which can be prone to oxidation, the provided safety data suggests it is stable under normal ambient conditions. However, for long-term storage and to maintain high purity, minimizing air exposure by storing under an inert atmosphere is a prudent measure.

Q3: How can I purify this compound if I suspect it has partially decomposed?

If the decomposition is minor, purification may be possible through distillation under reduced pressure, as it is a liquid with a reported boiling point of 88 °C at 21 mmHg. However, for significant degradation, it is often more practical and safer to procure a fresh batch of the reagent.

Visualizing the Troubleshooting Process

The following flowchart provides a visual guide to the decision-making process when you suspect decomposition of your this compound.

DecompositionTroubleshooting start Suspicion of Decomposition (e.g., color change, odor, low yield) check_visual Visually Inspect Reagent (Color, Clarity) start->check_visual check_odor Note any significant change in odor start->check_odor analytical_test Perform Analytical Test (GC, NMR) check_visual->analytical_test check_odor->analytical_test is_pure Is the reagent pure? analytical_test->is_pure use_reagent Proceed with Experiment is_pure->use_reagent Yes investigate_storage Investigate Storage & Handling Procedures is_pure->investigate_storage No purify Consider Purification (e.g., Distillation) investigate_storage->purify discard Procure Fresh Reagent investigate_storage->discard

Caption: Troubleshooting flowchart for suspected decomposition.

References

  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.12: Thioethers (Sulfides) and Silyl Ethers. [Link]

  • Taylor & Francis. (n.d.). Thioethers – Knowledge and References. [Link]

  • ACS Publications. (n.d.). Effects of Thioether Content on the Solubility and Thermal Properties of Aromatic Polyesters. [Link]

  • The Total Synthesis of Tetracyclic Meroterpenoid Natural Products – Gold(I)-Catalyzed Cyclizations of 1. (2016, December 19). [Link]

  • Chemistry LibreTexts. (2021, June 10). 16: Silylethers. [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). (a) Thermal stability of thioether linkage under PCR-like conditions.... [Link]

  • ACS Publications. (2019, March 11). Photoactivable Polymers Embedded with Cadmium-Free Quantum Dots and Crystal Violet: Efficient Bactericidal Activity against Clinical Strains of Antibiotic-Resistant Bacteria. [Link]

  • Master Organic Chemistry. (2015, June 17). Protecting Groups For Alcohols. [Link]

  • YouTube. (2023, February 15). Thioether (Sulfide) Synthesis - EASY!. [Link]

  • ACS Publications. (n.d.). Structure and basicity of silyl ethers: a crystallographic and ab initio inquiry into the nature of silicon-oxygen interactions. [Link]

  • ResearchGate. (n.d.). 1734 - [Chem. Pharm. Bull.. [Link]

  • Wikipedia. (n.d.). Silyl ether. [Link]

  • ДВ-Эксперт. (n.d.). Organic Building Blocks Sigma-Aldrich. [Link]-sinteza-sigma-aldrich-2019-2020.pdf)

Sources

Safety Operating Guide

Mastering the Safe Handling of Bis(trimethylsilylmethyl) sulfide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: A Comprehensive Safety and Handling Protocol for Researchers, Scientists, and Drug Development Professionals

As a potent sulfurating agent in complex organic synthesis, Bis(trimethylsilylmethyl) sulfide demands a rigorous and informed approach to laboratory safety. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for its safe handling, ensuring the protection of personnel and the integrity of research. Here, we dissect the "why" behind each safety measure, empowering you to not just follow protocols, but to understand and own them.

Hazard Analysis: Understanding the Reactivity and Toxicity Profile

This compound ((CH₃)₃SiCH₂)₂S is a combustible liquid with a distinct, unpleasant odor.[1] Its primary hazards stem from its reactivity with moisture and its toxicological profile.

Key Hazards:

  • Combustible Liquid: While not highly flammable, it can ignite with a sufficient heat source.[2]

  • Moisture Sensitivity: Reacts with water, potentially releasing flammable and toxic compounds. This reactivity underscores the necessity of a dry, inert atmosphere during handling and storage.

  • Toxicity: Classified as harmful if swallowed and may cause irritation to the skin, eyes, and respiratory system.[3] Prolonged or repeated exposure should be avoided.

Hazard ClassificationGHS CategorySource
Combustible LiquidCategory 4[2]
Skin Corrosion/IrritationCategory 2[4]
Serious Eye Damage/IrritationCategory 2[4]
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)[4]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the cornerstone of safe handling. This is not a matter of preference, but a scientifically mandated necessity based on the chemical's properties.

Glove Selection: The Critical Barrier

Standard nitrile gloves may not offer sufficient protection against prolonged exposure or in the event of a significant spill. For handling this compound, Butyl rubber or Viton® gloves are recommended due to their high resistance to permeation by organosulfur compounds. Always double-glove to provide an additional layer of protection and to allow for safe removal of the outer glove in case of contamination.[5]

Glove Selection Protocol:

  • Inner Glove: A standard nitrile examination glove.

  • Outer Glove: A heavy-duty Butyl rubber or Viton® glove with an extended cuff.

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing.

  • Replacement: Change gloves immediately if contamination is suspected, and every 30-60 minutes during extended procedures to mitigate the risk of breakthrough.

Eye and Face Protection: Shielding Against Splashes and Vapors

Given that this compound can cause serious eye irritation, robust eye and face protection is mandatory.[4]

  • Safety Goggles: Chemical splash goggles that form a complete seal around the eyes are the minimum requirement.

  • Face Shield: A full-face shield worn over safety goggles is essential when handling larger quantities (>50 mL) or during procedures with a higher risk of splashing.

Body Protection: Preventing Skin Contact

A flame-resistant lab coat is the primary layer of body protection. For procedures with a higher risk of spillage, a chemical-resistant apron made of neoprene or a similar resistant material should be worn over the lab coat.

Respiratory Protection: Managing Inhalation Risks

Work with this compound must be conducted within a certified chemical fume hood to control vapor exposure. In situations where a fume hood is not available or during a large spill, a respirator may be necessary. A full-face respirator with an organic vapor cartridge is the appropriate choice.

Operational Plan: Step-by-Step Handling Protocol

This protocol is designed to be a self-validating system, with each step logically flowing from the inherent risks of the chemical.

Handling_Protocol cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Prep1 Verify Fume Hood Certification Prep2 Assemble All Necessary Equipment & Reagents Prep1->Prep2 Prep3 Don Appropriate PPE Prep2->Prep3 Handling1 Establish Inert Atmosphere (e.g., Nitrogen or Argon) Prep3->Handling1 Handling2 Transfer Reagent via Syringe or Cannula Handling1->Handling2 Handling3 Keep Container Tightly Closed When Not in Use Handling2->Handling3 Post1 Quench Residual Reagent in Reaction Vessel Handling3->Post1 Post2 Decontaminate Glassware and Equipment Post1->Post2 Post3 Segregate and Label Waste Post2->Post3

Caption: A step-by-step workflow for the safe handling of this compound.

Detailed Steps:

  • Preparation:

    • Verify Fume Hood Certification: Ensure the chemical fume hood has been certified within the last year and is functioning correctly.

    • Assemble Equipment: Gather all necessary glassware, syringes, and other equipment. Ensure everything is clean and dry.

    • Don PPE: Put on all required personal protective equipment as outlined in Section 2.

  • Handling:

    • Inert Atmosphere: Before opening the reagent bottle, establish an inert atmosphere (e.g., by flushing with nitrogen or argon) to prevent contact with moisture.

    • Transfer: Use a syringe or cannula for all transfers to minimize exposure to air.

    • Closure: Keep the reagent bottle and any reaction vessels tightly sealed when not in use.

  • Post-Handling:

    • Quenching: Carefully quench any residual reagent in the reaction vessel with a suitable solvent (e.g., isopropanol) before cleaning.

    • Decontamination: Thoroughly decontaminate all glassware and equipment that came into contact with the chemical.

    • Waste Segregation: Segregate all waste materials as described in the disposal plan (Section 4).

Disposal Plan: Responsible Waste Management

This compound and any materials contaminated with it must be treated as hazardous waste.[2]

Disposal_Plan cluster_Waste Waste Streams cluster_Procedure Disposal Procedure Liquid_Waste Liquid Waste: - Unused Reagent - Contaminated Solvents Segregate Segregate Waste Streams into Designated, Labeled Containers Liquid_Waste->Segregate Solid_Waste Solid Waste: - Contaminated Gloves - Paper Towels - Syringes Solid_Waste->Segregate Glass_Waste Contaminated Glassware Glass_Waste->Segregate Label Clearly Label Containers with 'Hazardous Waste' and the Chemical Name Segregate->Label Store Store Waste in a Designated Satellite Accumulation Area Label->Store Dispose Arrange for Pickup by Institutional Environmental Health & Safety Store->Dispose

Caption: A clear and compliant waste disposal workflow for this compound.

Disposal Protocol:

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, sealed, and properly labeled waste container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Solid Waste:

    • Collect all contaminated solid waste, such as gloves, paper towels, and disposable syringes, in a separate, labeled hazardous waste bag.

  • Contaminated Glassware:

    • Rinse contaminated glassware with a suitable solvent three times. The rinsate must be collected as hazardous liquid waste.

    • After rinsing, the glassware can be washed through normal laboratory procedures.

  • Storage and Disposal:

    • Store all hazardous waste containers in a designated and properly labeled satellite accumulation area.

    • Follow your institution's procedures for the final disposal of hazardous waste through the Environmental Health and Safety department.

By adhering to this comprehensive guide, researchers can confidently and safely utilize this compound in their work, ensuring a secure laboratory environment for all.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - [Bis(trimethylsilyl)]sulfide, 98%. Retrieved from [Link]

  • Wikipedia. (n.d.). Bis(trimethylsilyl)sulfide. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Allan Chemical Corporation. (2023, October 23). How to Choose PPE for Chemical Work. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.